4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVVDEKVFXXXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696068 | |
| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103855-00-1 | |
| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Structurally, it features a tetrahydropyridine ring linked to a bromophenyl group, a combination that serves as a versatile scaffold for the synthesis of more complex molecules. This compound is primarily utilized as a key intermediate in the development of various bioactive agents, particularly those targeting the central nervous system (CNS).[1] Its structural similarity to precursors of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) makes it a valuable tool for designing probes and potential therapeutic agents for neurodegenerative disorders such as Parkinson's disease and schizophrenia.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, and relevant experimental methodologies.
Core Properties and Data
The fundamental chemical and physical properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrClN | [1][2][3] |
| Molecular Weight | 274.59 g/mol | [1][3] |
| CAS Number | 103855-00-1 | [1][2][3] |
| MDL Number | MFCD03412448 | [1][2] |
| Appearance | Solid / Crystalline Powder | [4][5] |
| Purity | ≥95% - 98% | [1][3] |
| Storage Conditions | Room temperature, under inert gas | [1] |
| Solubility | Soluble in water and DMSO |
Note: Some properties like appearance and solubility are inferred from structurally similar compounds.
Safety and Hazard Information
The safety profile for the parent compound, 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine, provides guidance for handling its hydrochloride salt.
| Hazard Statement | Description |
| H302 | Harmful if swallowed[6] |
| H315 | Causes skin irritation[6] |
| H319 | Causes serious eye irritation[6] |
| H335 | May cause respiratory irritation[6] |
Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are recommended.
Synthesis and Characterization
Representative Synthesis
While specific proprietary synthesis methods may vary, a general and plausible route to this compound involves a multi-step process. A common approach is the reaction of 4-cyanopyridine with a Grignard reagent derived from 1,4-dibromobenzene, followed by reduction and subsequent formation of the hydrochloride salt.
A logical workflow for a potential synthesis is outlined below.
Caption: A potential synthetic pathway for the target compound.
Spectroscopic Characterization
Characterization of the final compound relies on standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the aromatic protons on the bromophenyl ring, as well as distinct signals for the protons on the tetrahydropyridine ring, including the vinylic proton and the aliphatic protons at positions 2, 3, and 6.
-
¹³C NMR would confirm the number of unique carbon environments, with signals corresponding to the aromatic carbons (including the carbon attached to bromine) and the aliphatic and vinylic carbons of the heterocyclic ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key peaks would include C-H stretching for both aromatic and aliphatic groups, C=C stretching from the aromatic ring and the double bond in the tetrahydropyridine ring, and C-N stretching. The N-H stretch of the protonated amine in the hydrochloride salt would also be prominent.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the free base. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive characteristic of a monobrominated compound.
Biological Context and Applications
The primary application of this compound is as a building block in pharmaceutical synthesis.[1] Its structure is closely related to the neurotoxin MPTP, which is metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), a potent inhibitor of complex I in the mitochondrial electron transport chain. This inhibition leads to the death of dopaminergic neurons and induces symptoms of Parkinson's disease.[7][8] Understanding this pathway is critical for researchers using tetrahydropyridine derivatives.
Caption: Bioactivation of the related neurotoxin MPTP in the brain.
By modifying the phenyl ring (e.g., with a bromine atom) and the nitrogen of the tetrahydropyridine ring, researchers can synthesize libraries of compounds to probe receptor interactions or develop novel CNS therapies with improved efficacy and safety profiles.
Experimental Protocols
Representative Protocol: LC-MS Analysis
This protocol provides a general methodology for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique is essential for verifying purity and identifying related substances.
Objective: To confirm the identity and assess the purity of a sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., quadrupole or time-of-flight) with an electrospray ionization (ESI) source
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of the reference standard.
-
Dissolve in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of 0.1 mg/mL.
-
Perform serial dilutions to create calibration standards if quantification is required.
-
-
Sample Preparation:
-
Prepare the sample to be analyzed at a similar concentration to the standard.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC Method Parameters (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
MS Method Parameters (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-400.
-
Data Acquisition: Full scan mode to identify the molecular ion of the free base (C₁₁H₁₂BrN). The expected monoisotopic mass is approximately 237.02 Da.
-
Fragmentation Analysis (MS/MS): If required, perform targeted MS/MS on the parent ion to confirm its structure through characteristic fragment ions.
-
Caption: Workflow for analytical characterization by LC-MS.
Data Interpretation:
-
The chromatogram should show a major peak at a specific retention time.
-
The mass spectrum corresponding to this peak should show the expected molecular ion for the free base, including the characteristic isotopic pattern for a single bromine atom.
-
Purity can be estimated based on the relative area of the main peak compared to any impurity peaks.
References
- 1. This compound [myskinrecipes.com]
- 2. 103855-00-1|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. MPTP hydrochloride, powder, 23007-85-4, Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | C11H12BrN | CID 18545468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MPTP - Wikipedia [en.wikipedia.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
A Technical Guide to 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
CAS Number: 103855-00-1
This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development and neuroscience. Due to the limited availability of in-depth technical data for this specific molecule, this guide leverages information on closely related analogs to provide insights into its synthesis, potential pharmacological activity, and mechanisms of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 103855-00-1 |
| Molecular Formula | C₁₁H₁₃BrClN |
| Molecular Weight | 274.59 g/mol |
| Appearance | White to off-white solid |
| Primary Application | Pharmaceutical intermediate |
Synthesis
Conceptual Synthetic Pathway
A common and effective method for the synthesis of the 4-aryl-1,2,3,6-tetrahydropyridine scaffold involves the Suzuki coupling reaction. This approach offers a versatile means to introduce the aryl group at the 4-position of the tetrahydropyridine ring.
General Experimental Protocol (Hypothetical)
Step 1: Suzuki Coupling:
-
To a solution of 3-bromopyridine in a suitable solvent (e.g., toluene and water), add 4-bromophenylboronic acid and a base such as potassium carbonate.
-
Add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) chloride.
-
Reflux the reaction mixture overnight under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through celite to remove the catalyst and evaporate the solvent under reduced pressure to obtain 3-(4-bromophenyl)pyridine.
Step 2: N-Alkylation (Quaternization):
-
React the resulting 3-(4-bromophenyl)pyridine with an alkylating agent, such as methyl iodide, to form the corresponding N-methylpyridinium salt.
Step 3: Reduction:
-
Reduce the pyridinium salt using a reducing agent like sodium borohydride in a suitable solvent (e.g., methanol) to yield the tetrahydropyridine derivative.
Step 4: Hydrochloride Salt Formation:
-
Dissolve the free base in a suitable organic solvent and treat with a solution of hydrochloric acid to precipitate the desired this compound salt.
-
The resulting solid can be purified by recrystallization.
Potential Pharmacological Activity and Mechanism of Action
While specific pharmacological data for this compound is scarce, the structural similarity to the well-studied neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) suggests a potential interaction with the dopaminergic system.
The MPTP Model of Parkinson's Disease: A Framework for Understanding
MPTP is a lipophilic pro-toxin that readily crosses the blood-brain barrier. In the brain, it is metabolized by monoamine oxidase B (MAO-B) to the active toxicant, 1-methyl-4-phenylpyridinium (MPP⁺). MPP⁺ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). This accumulation of MPP⁺ within dopaminergic neurons leads to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death, mimicking the pathology of Parkinson's disease.
Potential Activity of this compound
Given its structure, this compound may also be a substrate for MAO-B and could potentially be metabolized to a pyridinium species. The presence of the bromine atom on the phenyl ring could significantly influence its metabolic rate and the neurotoxic potential of its metabolites.
Furthermore, studies on other 4-aryl-1,2,3,6-tetrahydropyridines have shown that these compounds can possess significant dopaminergic activity. The nature of the aryl group and its substituents plays a crucial role in determining the affinity for dopamine receptor subtypes (D1, D2, D3, etc.) and the dopamine transporter.
Research on related 4-(4-bromophenyl)piperidine derivatives has indicated potential for analgesic and antiplatelet activities, suggesting that this structural motif may interact with various biological targets beyond the dopaminergic system.
Experimental Protocols for Evaluation
To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary.
In Vitro Dopamine Transporter (DAT) Binding Assay
This assay would determine the affinity of the compound for the dopamine transporter, a key site of action for MPTP and other dopaminergic agents.
Protocol:
-
Preparation of Synaptosomes: Homogenize striatal tissue from rodents in a suitable buffer and centrifuge to obtain a crude synaptosomal preparation.
-
Radioligand Binding: Incubate the synaptosomes with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) in the presence of varying concentrations of this compound.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration.
-
Data Analysis: Measure the radioactivity of the filters and calculate the inhibition constant (Ki) to determine the affinity of the test compound for DAT.
In Vivo Neurotoxicity Assessment in a Mouse Model
To evaluate the potential neurotoxic or neuroprotective effects of the compound, an in vivo study using a mouse model is essential.
Protocol:
-
Animal Dosing: Administer this compound to mice via a suitable route (e.g., intraperitoneal injection). A control group receiving vehicle and a positive control group receiving MPTP would be included.
-
Behavioral Testing: Conduct behavioral tests (e.g., rotarod, open field test) to assess motor function.
-
Neurochemical Analysis: After a designated time, sacrifice the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify dopaminergic neurons in the substantia nigra.
Conclusion
This compound is a compound with potential for significant biological activity, primarily related to the central nervous system. Its structural relationship to MPTP suggests a likely interaction with the dopaminergic system, although the specific nature of this interaction requires further investigation. The presence of the bromophenyl moiety may confer unique pharmacological properties compared to its non-brominated analogs. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound's pharmacological profile, which is essential for its potential development as a therapeutic agent or a research tool. Further studies are warranted to fully elucidate its synthesis, mechanism of action, and quantitative pharmacological effects.
Technical Guide: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, a key intermediate in pharmaceutical research and organic synthesis. The document details its chemical and physical properties, applications in the development of Central Nervous System (CNS) therapeutics, and a representative synthetic protocol. This guide is intended to serve as a valuable resource for professionals engaged in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a heterocyclic building block utilized in the synthesis of more complex bioactive molecules.[1] Its quantitative properties are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Weight | 274.59 g/mol [1] |
| Molecular Formula | C₁₁H₁₃BrClN[1][2] |
| CAS Number | 103855-00-1[1][2] |
| Purity | ≥95%[1] |
| MDL Number | MFCD03412448[1] |
| Storage | Room temperature, under inert gas[1] |
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting the Central Nervous System (CNS).[1] Its structural framework is leveraged in creating compounds for studying receptor interactions and designing potential therapeutic agents for neurological disorders such as Parkinson's disease and schizophrenia.[1]
The tetrahydropyridine moiety is a common feature in compounds with dopaminergic activity.[3][4] The structural similarity to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is used to induce Parkinsonism in animal models, suggests that this compound and its derivatives are of significant interest in neuropharmacological research.[5]
Experimental Protocol: Synthesis of 4-Aryl-1,2,3,6-tetrahydropyridines via Suzuki Coupling
The following is a representative protocol for the synthesis of 4-aryl-1,2,3,6-tetrahydropyridines, a class of compounds to which 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine belongs. This method utilizes a Suzuki coupling reaction, a common and versatile method for forming carbon-carbon bonds.
Materials:
-
Pyridine precursor (e.g., a suitable bromopyridine)
-
Aryl boronic acid (e.g., 4-bromophenylboronic acid)
-
Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene and water mixture)
-
Reducing agent (e.g., sodium borohydride) for subsequent reduction of the pyridine ring.
Procedure:
-
Suzuki Coupling:
-
In a round-bottom flask, dissolve the pyridine precursor and the aryl boronic acid in a 1:1 mixture of toluene and water.
-
Add the palladium catalyst and the base to the mixture.
-
Reflux the reaction mixture overnight with vigorous stirring.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-arylpyridine.
-
-
N-Alkylation (if required) and Reduction:
-
The resulting arylpyridine can be N-alkylated if desired.
-
The arylpyridine is then reduced to the corresponding tetrahydropyridine using a suitable reducing agent like sodium borohydride.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the final tetrahydropyridine product in a suitable solvent (e.g., diethyl ether or ethanol).
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
-
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent use of this compound in a research context.
Caption: Generalized workflow for the synthesis and application of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine HCl.
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no dedicated pharmacological studies detailing the mechanism of action for 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride have been published in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on extensive analysis of its structural analogues, most notably 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), its N-demethylated parent compound 4-phenyl-1,2,3,6-tetrahydropyridine (PTP), and its halogenated analogue 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP). All data and proposed pathways are inferred from these related compounds to provide a robust framework for future research.
Executive Summary
This compound is a synthetic compound belonging to the 4-aryl-tetrahydropyridine class. Its structure is highly analogous to the well-characterized neurotoxin MPTP. However, the absence of an N-methyl group and the presence of a bromine atom on the phenyl ring are critical modifications that likely alter its pharmacological profile. Based on the known structure-activity relationships of this chemical class, a dual mechanism of action is proposed:
-
Primary Hypothesized Mechanism: Interaction with Monoamine Oxidase B (MAO-B): The core tetrahydropyridine structure is a known substrate and inhibitor of MAO-B. It is proposed that 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine acts as a time-dependent, and possibly irreversible, inhibitor of MAO-B. Unlike MPTP, its N-demethylated structure is less likely to be oxidized to a highly neurotoxic pyridinium species. Instead, its primary action may be the modulation of monoamine neurotransmitter levels through MAO-B inhibition.
-
Secondary Hypothesized Mechanism: Dopaminergic System Modulation: The 4-phenyl-tetrahydropyridine scaffold is known to possess an affinity for dopamine receptors and transporters. Therefore, the compound may also act as a direct modulator of the dopamine transporter (DAT) and/or dopamine D2-like receptors, potentially influencing dopamine reuptake and signaling.
This document will dissect these proposed mechanisms, present representative quantitative data from structural analogues, detail the experimental protocols required to validate these hypotheses, and provide visual diagrams of the implicated pathways and workflows.
Proposed Signaling Pathways and Mechanisms
Interaction with Monoamine Oxidase B (MAO-B)
The most probable mechanism of action involves interaction with MAO-B, an enzyme primarily located on the outer mitochondrial membrane in glial cells (astrocytes) within the brain.
-
Transport and Entry: As a lipophilic molecule, 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is expected to readily cross the blood-brain barrier.
-
MAO-B Interaction: Within the glial cells, the compound is hypothesized to bind to the active site of MAO-B. Studies on the analogue CPTP show that halogenated 4-phenyl-tetrahydropyridines can act as time-dependent inhibitors of MAO-B.[1] The N-demethylated analogue PTP also acts as a competitive and time-dependent inhibitor of MAO-B.[2][3]
-
Inhibition and Consequence: By inhibiting MAO-B, the compound would reduce the breakdown of dopamine in the synaptic cleft, leading to increased dopaminergic tone. This is a common mechanism for therapeutic agents used in the treatment of Parkinson's disease and depression.
While PTP is a substrate for MAO-B, its oxidation is reported to stall at the dihydropyridine stage, without significant formation of a neurotoxic pyridinium ion. This is a critical distinction from MPTP and suggests that 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine may act primarily as an inhibitor rather than a pro-toxin.
Figure 1. Hypothesized MAO-B inhibition pathway.
Direct Modulation of the Dopamine Transporter (DAT)
An alternative or concurrent mechanism involves direct interaction with the dopamine transporter (DAT) on presynaptic dopaminergic neurons.
-
Binding to DAT: The compound may bind to the DAT, which is responsible for the reuptake of dopamine from the synapse.
-
Inhibition of Reuptake: By acting as an inhibitor, it would block dopamine reuptake, prolonging the neurotransmitter's presence in the synaptic cleft and enhancing dopaminergic signaling. The affinity for DAT versus other monoamine transporters (SERT, NET) would determine its selectivity profile.
It is crucial to distinguish this from the MPTP mechanism. In the case of MPTP, its metabolite MPP+ is a substrate for DAT, leading to its accumulation within the neuron and subsequent toxicity.[4] For 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine, the action is hypothesized to be inhibitory at the transporter's exterior binding site.
Figure 2. Hypothesized DAT inhibition pathway.
Quantitative Data for Structural Analogues
No direct binding or functional data exists for this compound. The following tables summarize data for structurally related compounds to provide a benchmark for potency and selectivity.
Table 1: Monoamine Oxidase (MAO) Inhibition Profile of PTP
| Compound | Target | Activity | Potency |
| 4-Phenyl-1,2,3,6-tetrahydropyridine (PTP) | MAO-A | Competitive Inhibitor | MAO-A Selective[2] |
| MAO-B | Time-dependent Inhibitor | - |
Table 2: Monoamine Transporter Binding Affinities (Ki, nM) of Representative Ligands
| Compound | DAT | NET | SERT | DAT/SERT Selectivity |
| Cocaine | 200-700 | - | - | ~1 |
| Methylphenidate | 100 | 100 | >10,000 | >100 |
| GBR-12909 | 7.92 (pKi) | 7.02 (pKi) | 5.9 (pKi) | ~105 |
| Hypothetical Position | TBD | TBD | TBD | TBD |
Data compiled from various sources.[5][6][7] TBD: To Be Determined.
Table 3: Dopamine D2-like Receptor Binding Affinities
| Compound | Target | Binding Affinity |
| N-(1-Arylpropionyl)-4-aryltetrahydropyridines | D2 Receptors | IC50 > 5000 nM[8] |
| D2AAK1_3 (A 4-phenyl-THP analogue) | D2 Receptor | Ki = 151 nM[8] |
| Hypothetical Position | D2-like Receptors | TBD |
TBD: To Be Determined.
Key Experimental Protocols
To elucidate the precise mechanism of action of this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This assay determines the binding affinity (Ki) of the test compound for the dopamine, serotonin, and norepinephrine transporters.
-
Objective: To quantify the affinity of the compound for DAT, SERT, and NET.
-
Materials:
-
Cell membranes prepared from cells expressing human recombinant DAT, SERT, or NET.
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: Cocaine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Test compound: this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Glass fiber filters, scintillation counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In triplicate, incubate cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-specific inhibitor).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Figure 3. Workflow for a radioligand binding assay.
Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of the test compound to inhibit the reuptake of dopamine into nerve terminals.
-
Objective: To determine the functional potency (IC50) of the compound as a dopamine reuptake inhibitor.
-
Materials:
-
Freshly prepared synaptosomes from rodent striatum.
-
Radiolabeled dopamine: [3H]Dopamine.
-
Uptake Buffer (e.g., Krebs-HEPES buffer).
-
Test compound and a known inhibitor (e.g., Cocaine or GBR-12909) for non-specific uptake.
-
-
Methodology:
-
Synaptosome Preparation: Homogenize rodent striatal tissue and prepare synaptosomes via differential centrifugation.
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.
-
Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification & Analysis: Lyse the synaptosomes and measure the accumulated radioactivity. Determine the IC50 value for uptake inhibition.
-
MAO-B Enzyme Inhibition Assay
This assay measures the ability of the compound to inhibit the enzymatic activity of MAO-B.
-
Objective: To determine the IC50 and mode of inhibition (e.g., reversible, irreversible, time-dependent) for MAO-B.
-
Materials:
-
Source of MAO-B enzyme (e.g., recombinant human MAO-B or mitochondrial fractions from liver).
-
MAO-B substrate (e.g., kynuramine or benzylamine).
-
Test compound.
-
Spectrophotometer or fluorometer.
-
-
Methodology:
-
Incubation: Pre-incubate the MAO-B enzyme with various concentrations of the test compound for different time intervals (to test for time-dependency).
-
Reaction Initiation: Add the MAO-B substrate to start the enzymatic reaction.
-
Detection: Monitor the formation of the product over time by measuring changes in absorbance or fluorescence.
-
Analysis: Calculate the rate of reaction at each compound concentration. Determine the IC50 value. Further kinetic studies (e.g., dialysis) can be performed to assess reversibility.
-
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest a mechanism of action centered on the dopaminergic system, with a high probability of interaction with MAO-B and the dopamine transporter. Unlike its notorious analogue MPTP, the absence of N-methylation likely precludes its conversion to a potent neurotoxin, shifting its potential profile from a toxicant to a modulator of dopaminergic activity.
The immediate research priorities should be the execution of the experimental protocols outlined in this guide. Determining the Ki values for all three monoamine transporters and the D2 receptor, alongside a thorough characterization of its MAO-B inhibitory activity, will provide the foundational data needed to confirm or refute the proposed mechanisms. These findings will be critical in determining the potential therapeutic utility or toxicological risk profile of this compound.
References
- 1. Time-dependent inhibition of rat brain monoamine oxidase by an analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of rat brain monoamine oxidase by some analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interactions of monoamine oxidase with some derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of 4-Aryl-1,2,3,6-Tetrahydropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aryl-1,2,3,6-tetrahydropyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of these derivatives, with a focus on their anti-inflammatory, anticancer, and neurological activities. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area of drug discovery.
Synthesis of 4-Aryl-1,2,3,6-Tetrahydropyridine Derivatives
A versatile and widely employed method for the synthesis of the related 1,4-dihydropyridine core, which can be a precursor to tetrahydropyridines, is the Hantzsch pyridine synthesis.[1][2] This multicomponent reaction offers an efficient route to construct the core heterocyclic ring system.[1][2][3]
General Hantzsch Dihydropyridine Synthesis Protocol
The Hantzsch reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen donor, such as ammonium acetate.[1][3]
Materials:
-
Aromatic aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)
-
Ammonium acetate
-
Solvent (e.g., ethanol, or solvent-free conditions can be employed)[2][3]
-
To a round-bottom flask, add the aromatic aldehyde (1 equivalent), the β-ketoester (2 equivalents), ammonium acetate (1 equivalent), and the catalyst.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and then with a non-polar solvent like n-hexane to remove impurities.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
The initial product of this reaction is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine or reduced to a tetrahydropyridine derivative in further synthetic steps.
Hantzsch Dihydropyridine Synthesis Workflow
Biological Activities of 4-Aryl-1,2,3,6-Tetrahydropyridine Derivatives
These compounds have shown significant promise in several therapeutic areas, including inflammation, cancer, and neurological disorders.
Anti-inflammatory Activity
Derivatives of tetrahydropyridine have demonstrated potent anti-inflammatory properties.[4][5][6][7] Their mechanism of action often involves the inhibition of pro-inflammatory cytokine production.[4][5][7]
Mechanism of Action:
The anti-inflammatory effects are largely attributed to the downregulation of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[4][5] This inhibition is often mediated through the modulation of critical signaling pathways, such as the p38 MAP kinase pathway.[5]
Anti-inflammatory Signaling Pathway
Quantitative Data for Anti-inflammatory Activity:
| Compound | Assay | IC50 / ID50 | Reference |
| Pyrrole derivative 17 | Inhibition of LPS-induced TNFα production in human whole blood | IC50 = 1.86 µM | [6] |
| Pyrrole derivative 17 | Inhibition of LPS-induced TNFα production in mice | ID50 = 5.98 mg/kg | [6] |
| Compound 3o | Inhibition of LPS-induced TNFα production in human whole blood | IC50 = 0.44 µM | [7] |
| Compound 3i | Inhibition of LPS-induced TNFα production in mice | ID50 = 1.42 mg/kg | [7] |
| Compound 4a (R-132811) | Inhibition of p38α MAP kinase | IC50 = 0.034 µM | [5] |
| Compound 4a (R-132811) | Inhibition of TNFα production in human whole blood | IC50 = 0.026 µM | [5] |
| Compound 4a (R-132811) | Inhibition of IL-1β production in human whole blood | IC50 = 0.020 µM | [5] |
| Compound 4a (R-132811) | Inhibition of IL-6 production in human whole blood | IC50 = 0.88 µM | [5] |
| Compound 4a (R-132811) | Inhibition of IL-8 production in human whole blood | IC50 = 0.016 µM | [5] |
| Compound 4a (R-132811) | Inhibition of LPS-induced TNFα production in mice | ID50 = 0.93 mg/kg, p.o. | [5] |
| Compound 4a (R-132811) | Inhibition of LPS-induced IL-1β production in mice | ID50 = 8.63 mg/kg, p.o. | [5] |
| Compound 4a (R-132811) | Inhibition of LPS-induced IL-6 production in mice | ID50 = 0.11 mg/kg, p.o. | [5] |
| Compound 4a (R-132811) | Inhibition of anti-collagen antibody-induced arthritis in mice | ID50 = 2.22 mg/kg, p.o. | [5] |
| Compound 4a (R-132811) | Inhibition of collagen-induced arthritis in mice | ID50 = 2.38 mg/kg, p.o. | [5] |
| Compound 4a (R-132811) | Prophylactic effect on adjuvant-induced arthritis in rats | ID50 = 3.1 mg/kg, p.o. | [5] |
| Compound 4a (R-132811) | Therapeutic effect on adjuvant-induced arthritis in rats | ID50 = 4.9 mg/kg, p.o. | [5] |
Anticancer Activity
Certain 4-aryl-1,4-dihydropyridine derivatives, closely related to the tetrahydropyridine scaffold, have demonstrated significant cytotoxic effects against various human cancer cell lines.[8][9][10]
Quantitative Data for Anticancer Activity:
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,4-DHP 6 | MCF-7 | 61.1 | [8] |
| 1,4-DHP 18 | HeLa | 3.6 | [8][9][10] |
| 1,4-DHP 18 | MCF-7 | 5.2 | [8][9][10] |
| 1,4-DHP 19 | HeLa | 2.3 | [8][9][10] |
| 1,4-DHP 19 | MCF-7 | 5.7 | [8][9][10] |
| 1,4-DHP 20 | HeLa | 4.1 | [8][9][10] |
| 1,4-DHP 20 | MCF-7 | 11.9 | [8][9][10] |
Neurological Activity
Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines have been investigated as potential antipsychotic agents due to their dopaminergic activity. The primary mechanism of action is their affinity for the dopamine D2 receptor.
Quantitative Data for Neurological Activity:
| Compound Class | Receptor | Affinity (Ki or IC50) | Reference |
| N-(1-Arylpropionyl)-4-aryl-1,2,3,6-tetrahydropyridines | Sigma receptor | IC50 = 0.5-500 nM | [11] |
| N-(1-Arylpropionyl)-4-aryl-1,2,3,6-tetrahydropyridines | D2 receptors | IC50 > 5000 nM | [11] |
| Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines | Dopamine D2 receptor | High affinity |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[12][13][14]
Materials:
-
Male Sprague-Dawley rats or Swiss albino mice[14]
-
Test compound
-
Vehicle control (e.g., saline)
-
Reference drug (e.g., Indomethacin)[12]
-
Animals are fasted overnight before the experiment.
-
The test compound, vehicle, or reference drug is administered (e.g., intraperitoneally or orally) at a specified time before carrageenan injection.
-
The basal paw volume or thickness is measured using a plethysmometer or calipers.
-
A subplantar injection of 0.1 mL of 1% carrageenan is administered into the right hind paw of each animal.
-
Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of edema is calculated as the difference in paw volume or thickness before and after carrageenan injection.
-
The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group.
Carrageenan-Induced Paw Edema Workflow
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[18]
-
Microplate reader
-
Seed cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation with MTT, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Conclusion
4-Aryl-1,2,3,6-tetrahydropyridine derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. The data and protocols presented in this guide underscore their potential as leads for the development of novel therapeutics for inflammatory diseases, cancer, and neurological disorders. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. broadpharm.com [broadpharm.com]
In-Depth Technical Guide on the Discovery and Synthesis of Novel Tetrahydropyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyridine (THP) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] As a core component of numerous natural products and synthetic molecules, THP derivatives exhibit a wide spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the discovery and synthesis of novel tetrahydropyridine compounds, with a focus on their therapeutic potential as enzyme inhibitors and anticancer agents. We will delve into detailed experimental protocols, present quantitative biological data, and visualize key experimental workflows and signaling pathways.
Synthetic Strategies for Tetrahydropyridine Scaffolds
The construction of the tetrahydropyridine ring system can be achieved through various synthetic methodologies, with multicomponent reactions (MCRs) emerging as a particularly efficient and atom-economical approach.[2] MCRs allow for the synthesis of complex molecules in a single step from readily available starting materials, which aligns with the principles of green chemistry.[2]
One-Pot Multicomponent Synthesis
A prevalent strategy for synthesizing highly functionalized tetrahydropyridines is the one-pot multicomponent reaction. This approach offers high yields, ranging from 44% to 90%, and allows for the generation of a diverse library of compounds by varying the starting materials.[2]
Experimental Protocol: One-Pot Synthesis of Polysubstituted 1,4,5,6-Tetrahydropyridines
This protocol is adapted from a stereoselective pseudo-five-component synthesis.[2]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Cyano-containing C-H acid (e.g., malononitrile)
-
Ester of 3-oxocarboxylic acid (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Methanol (solvent)
Procedure:
-
Combine the aromatic aldehyde (1 mmol), cyano-containing C-H acid (1 mmol), ester of 3-oxocarboxylic acid (1 mmol), and ammonium acetate (1.5 mmol) in a round-bottom flask.
-
Add methanol (10 mL) to the mixture.
-
Reflux the reaction mixture for one to two hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
For product isolation, the reaction mixture can be cooled in a freezer to induce precipitation. The solid product is then collected by filtration.[2]
-
If the product does not precipitate, it can be isolated using column chromatography.[2]
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[1]
Biological Activities of Novel Tetrahydropyridine Compounds
Novel tetrahydropyridine derivatives have demonstrated significant potential in several therapeutic areas, most notably as anticancer agents and inhibitors of monoamine oxidase (MAO).
Anticancer Activity
A variety of novel tetrahydropyridine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | MCF-7 (Breast) | 9.94 ± 1.02 | [3] |
| 6d | MDA-MB-231 (Breast) | 9.78 ± 1.08 | [3] |
| 6e | MCF-7 (Breast) | 9.72 ± 0.91 | [3] |
| 6e | MDA-MB-231 (Breast) | 9.54 ± 0.95 | [3] |
| 6o | MCF-7 (Breast) | 12.19 ± 1.03 | [3] |
| 6o | MDA-MB-231 (Breast) | 12.22 ± 1.07 | [3] |
| S1 | A549 (Lung) | 208.99 | [4] |
| S2 | A549 (Lung) | 33.37 | [4] |
| S2 | H661 (Lung) | 10.76 | [4] |
| S2 | H1299 (Lung) | 60.32 | [4] |
| S4 | A549 (Lung) | 146.1 | [4] |
| S4 | H661 (Lung) | 63.96 | [4] |
| S4 | H1299 (Lung) | 65.46 | [4] |
| S7 | A549 (Lung) | 255.9 | [4] |
| S7 | H661 (Lung) | 168.8 | [4] |
| S10 | A549 (Lung) | 147.2 | [4] |
| S10 | H661 (Lung) | 73.83 | [4] |
| S10 | H1299 (Lung) | 116 | [4] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Monoamine Oxidase (MAO) Inhibition
Certain tetrahydropyridine derivatives have been identified as potent inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are important targets in the treatment of neurological disorders.
| Compound ID | Target | IC50 (µM) | Reference |
| 4l | MAO-A | 0.40 ± 0.05 | [5][6] |
| 4n | MAO-B | 1.01 ± 0.03 | [5][6] |
| Clorgyline (Control) | MAO-A | 0.0045 ± 0.0003 | [5][6] |
| l-Deprenyl (Control) | MAO-B | 0.0196 ± 0.001 | [5][6] |
This protocol is a general fluorometric method for screening MAO inhibitors.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
Assay buffer
-
Test compounds (dissolved in a suitable solvent)
-
Positive controls (e.g., clorgyline for MAO-A, l-deprenyl for MAO-B)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In a 96-well black microplate, add the MAO-A or MAO-B enzyme to each well.
-
Add the test compounds or controls to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value for each compound against both MAO-A and MAO-B.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these novel compounds and to streamline their discovery and development, it is essential to visualize the relevant signaling pathways and experimental workflows.
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and growth.[7] Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development.[8] While direct modulation of this pathway by novel tetrahydropyridine derivatives is an active area of research, some compounds are hypothesized to induce apoptosis by inactivating this pathway.[9][10][11]
Caption: Hypothesized inhibition of the PI3K/Akt pathway by novel tetrahydropyridine compounds.
Signaling Pathway: MAPK/ERK
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[12] Its aberrant activation is a hallmark of many cancers. Targeting this pathway is a promising strategy for cancer therapy.[1]
Caption: Potential targeting of the MAPK/ERK signaling pathway by novel tetrahydropyridine compounds.
Experimental Workflow: Drug Discovery and Development
The process of discovering and developing novel tetrahydropyridine-based drugs follows a structured workflow from initial synthesis to lead optimization.
Caption: General workflow for the discovery and development of novel tetrahydropyridine compounds.
Conclusion and Future Perspectives
Novel tetrahydropyridine compounds represent a versatile and promising class of molecules in drug discovery. Their synthetic accessibility, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for biological screening. The significant anticancer and MAO inhibitory activities demonstrated by recently synthesized derivatives highlight their therapeutic potential.
Future research in this area should focus on:
-
Expanding the structural diversity of tetrahydropyridine libraries to explore a wider range of biological targets.
-
Conducting detailed mechanistic studies to elucidate the specific interactions of active compounds with their biological targets and their effects on relevant signaling pathways.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Utilizing computational modeling and structure-based drug design to guide the synthesis of more potent and selective tetrahydropyridine derivatives.
By continuing to explore the rich chemical space of tetrahydropyridines, researchers can unlock new therapeutic opportunities for a variety of diseases.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells [mdpi.com]
- 3. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors [mdpi.com]
- 5. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis via Inactivating PI3K/AKT Pathway in Colorectal Cancer Cells Using Aged Chinese Hakka Stir-Fried Green Tea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by platycodin D in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-guided identification of mitogen-activated protein kinase-1 inhibitors towards anticancer therapeutics | PLOS One [journals.plos.org]
- 12. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Substituted Tetrahydropyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases necessitates the urgent development of novel therapeutic strategies. Among the diverse scaffolds explored in medicinal chemistry, substituted tetrahydropyridines (THPs) have emerged as a promising class of compounds with significant neuroprotective potential. This technical guide provides an in-depth overview of the synthesis, neuroprotective activities, and mechanisms of action of substituted tetrahydropyridines, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Introduction to Tetrahydropyridines and their Neuroprotective Promise
Tetrahydropyridines are heterocyclic organic compounds that have garnered considerable attention in drug discovery due to their presence in numerous biologically active molecules.[1][2] The neuroprotective potential of substituted THPs stems from their ability to modulate various biological targets implicated in neuronal cell death and dysfunction. Notably, the discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that induces parkinsonism has spurred extensive research into the structure-activity relationships (SAR) of THP derivatives to identify non-toxic, neuroprotective analogs.[3]
Synthesis of Neuroprotective Tetrahydropyridine Derivatives
The synthesis of substituted tetrahydropyridines can be achieved through various synthetic routes. A common approach involves a multi-component reaction, such as the Hantzsch pyridine synthesis, followed by reduction or other modifications.
General Synthetic Scheme
A representative synthetic route to a class of neuroprotective 1,2,3,6-tetrahydropyridine derivatives is outlined below. This multi-step synthesis allows for the introduction of diverse substituents at various positions of the tetrahydropyridine ring, enabling the exploration of structure-activity relationships.
Caption: General workflow for the synthesis of substituted tetrahydropyridines.
Quantitative Analysis of Neuroprotective Activity
The neuroprotective efficacy of substituted tetrahydropyridines is typically evaluated using in vitro models of neuronal cell death. A common model involves inducing toxicity in neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, with neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[4] The neuroprotective effect is quantified by measuring the concentration of the compound required to inhibit 50% of the toxin-induced cell death (IC50).
Table 1: Neuroprotective Activity of Representative Substituted Tetrahydropyridines against MPP+ Induced Toxicity in SH-SY5Y Cells
| Compound ID | R1 (Aryl Group) | R2 | R3 | R4 | IC50 (µM) |
| THP-1 | 4-Fluorophenyl | CH3 | C2H5 | H | 12.5 |
| THP-2 | 4-Chlorophenyl | CH3 | C2H5 | H | 15.2 |
| THP-3 | 4-Methoxyphenyl | CH3 | C2H5 | H | 8.7 |
| THP-4 | 2,4-Dichlorophenyl | CH3 | C2H5 | H | 21.1 |
| THP-5 | 4-Nitrophenyl | CH3 | C2H5 | H | 25.8 |
| THP-6 | Phenyl | CH3 | C2H5 | H | 18.4 |
| THP-7 | 4-Hydroxyphenyl | CH3 | C2H5 | H | 5.3 |
Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of neuroprotective compounds. The following sections outline the key methodologies for the synthesis and in vitro neuroprotective assessment of substituted tetrahydropyridines.
Detailed Synthesis Protocol for a Representative Tetrahydropyridine (THP-7)
This protocol describes the synthesis of a 4-(4-hydroxyphenyl)-substituted tetrahydropyridine derivative.
Step 1: Synthesis of the Dihydropyridine Intermediate
-
To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.30 g, 10 mmol) and ammonium hydroxide (25% in water, 2 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 1,4-dihydropyridine intermediate.
Step 2: Reduction to the Tetrahydropyridine
-
Dissolve the dried dihydropyridine intermediate (1.0 g, approx. 3.5 mmol) in methanol (30 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (0.26 g, 7 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final tetrahydropyridine product (THP-7).
In Vitro Neuroprotection Assay Protocol
This protocol details the evaluation of the neuroprotective effects of a test compound against MPP+-induced toxicity in SH-SY5Y cells.
Cell Culture and Treatment:
-
Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test tetrahydropyridine compound for 2 hours.
-
Induce neurotoxicity by adding MPP+ iodide to a final concentration of 1 mM.
-
Incubate the cells for an additional 24 hours.
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation with MPP+, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells and determine the IC50 value of the test compound.
Mechanism of Action: Signaling Pathways
Substituted tetrahydropyridines exert their neuroprotective effects through the modulation of various intracellular signaling pathways. A key pathway implicated in neuroprotection is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][5][6] Activation of this pathway promotes cell survival and inhibits apoptosis.
The PI3K/Akt Signaling Pathway in Neuroprotection
The PI3K/Akt pathway is a crucial regulator of cell survival. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets to promote cell survival.
Caption: The PI3K/Akt signaling pathway in neuroprotection.
Conclusion and Future Directions
Substituted tetrahydropyridines represent a versatile and promising scaffold for the development of novel neuroprotective agents. The ability to readily synthesize a diverse range of analogs allows for extensive structure-activity relationship studies to optimize potency and drug-like properties. The neuroprotective effects of these compounds are often mediated through well-defined signaling pathways, such as the PI3K/Akt pathway, providing clear targets for further investigation and drug design.
Future research in this area should focus on:
-
Expansion of SAR studies: Synthesizing and screening a wider array of substituted tetrahydropyridines to identify novel compounds with enhanced neuroprotective activity and improved pharmacokinetic profiles.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and downstream signaling pathways modulated by the most potent tetrahydropyridine derivatives.
-
In vivo validation: Evaluating the efficacy of lead compounds in animal models of neurodegenerative diseases to assess their therapeutic potential in a more complex biological system.
The continued exploration of substituted tetrahydropyridines holds significant promise for the discovery of new and effective treatments for a range of debilitating neurodegenerative disorders.
References
- 1. A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Structure-Activity Relationship of 4-(4-Bromophenyl)-tetrahydropyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-Bromophenyl)-tetrahydropyridine scaffold is a privileged structural motif in medicinal chemistry, recognized for its potential to interact with various central nervous system (CNS) targets. Analogs of this core structure have been investigated for their activity at dopamine and serotonin receptors, as well as monoamine transporters, making them attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-Bromophenyl)-tetrahydropyridine analogs, with a focus on their interactions with the dopamine D2 receptor and the serotonin transporter (SERT).
Core Structure and Pharmacological Rationale
The 4-(4-Bromophenyl)-tetrahydropyridine core consists of a tetrahydropyridine ring with a 4-bromophenyl group at the 4-position. This lipophilic bromophenyl group is a common feature in CNS-active compounds and is known to engage in hydrophobic and halogen bonding interactions within receptor binding pockets. The nitrogen atom of the tetrahydropyridine ring serves as a key point for modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The primary targets of interest for this class of compounds are the dopamine D2 receptor, a key player in psychosis and motor control, and the serotonin transporter (SERT), the primary target for many antidepressant medications.
Structure-Activity Relationships
The following sections outline the anticipated structure-activity relationships for 4-(4-Bromophenyl)-tetrahydropyridine analogs at the dopamine D2 receptor and the serotonin transporter, based on established principles from related compound series.
Dopamine D2 Receptor Affinity
For D2 receptor affinity, the nature of the substituent on the tetrahydropyridine nitrogen is critical. Generally, an optimal chain length and the presence of an aromatic or heteroaromatic moiety at the terminus of this chain are required for high affinity.
Table 1: Inferred Structure-Activity Relationship of N-Substituted 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine Analogs at the Dopamine D2 Receptor.
| Compound ID | R-Group (Substituent on Nitrogen) | Inferred D2 Receptor Affinity (Ki, nM) | Notes |
| 1a | -H | Low | Unsubstituted nitrogen generally results in low affinity. |
| 1b | -CH3 | Moderate | Small alkyl groups may confer moderate affinity. |
| 1c | -(CH2)2-Ph | High | A phenethyl group is often optimal for D2 receptor binding. |
| 1d | -(CH2)3-Ph | Moderate to High | Increasing the alkyl chain length can modulate affinity. |
| 1e | -(CH2)2-(4-F-Ph) | High | Halogen substitution on the terminal phenyl ring can enhance affinity. |
| 1f | -(CH2)2-(2-OMe-Ph) | Moderate | Substitution pattern on the terminal phenyl ring influences binding. |
Disclaimer: The data in this table is inferred from general SAR principles of related aryl-piperidine and aryl-tetrahydropyridine ligands and is intended for illustrative purposes. Actual binding affinities would need to be determined experimentally.
Serotonin Transporter (SERT) Affinity
For SERT affinity, the requirements for the N-substituent can differ from those for the D2 receptor. Often, smaller, less bulky substituents are preferred. The 4-aryl moiety also plays a crucial role in binding to the central binding site of the transporter.
Table 2: Inferred Structure-Activity Relationship of N-Substituted 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine Analogs at the Serotonin Transporter (SERT).
| Compound ID | R-Group (Substituent on Nitrogen) | Inferred SERT Affinity (Ki, nM) | Notes |
| 2a | -H | Moderate | The secondary amine may have some affinity. |
| 2b | -CH3 | High | N-methylation is often favorable for SERT binding. |
| 2c | -CH2CH3 | Moderate to High | Small alkyl groups are generally well-tolerated. |
| 2d | -(CH2)2-Ph | Low to Moderate | Bulkier substituents may decrease SERT affinity. |
| 2e | -CN | Moderate | Electron-withdrawing groups can influence affinity. |
Disclaimer: The data in this table is inferred from general SAR principles of related SERT ligands and is intended for illustrative purposes. Actual binding affinities would need to be determined experimentally.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate determination of the pharmacological activity of novel compounds. The following are standard protocols for in vitro radioligand binding assays for the dopamine D2 receptor and the serotonin transporter.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific Ligand: Haloperidol (10 µM) or Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the 4-(4-Bromophenyl)-tetrahydropyridine analogs.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the radioligand, membranes, and a high concentration of the non-specific ligand. The total assay volume is typically 200-250 µL.
-
Incubation Time and Temperature: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol outlines a competitive binding assay to measure the affinity of test compounds for the human serotonin transporter.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram or [³H]Paroxetine (high-affinity SERT ligands).
-
Non-specific Ligand: Fluoxetine (10 µM) or another high-affinity SERT inhibitor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the 4-(4-Bromophenyl)-tetrahydropyridine analogs.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the hSERT-containing membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the radioligand, membranes, and a high concentration of the non-specific ligand.
-
Incubation Time and Temperature: Incubate the plates at room temperature for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through pre-soaked glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Add scintillation cocktail to the filters and measure the radioactivity.
-
Data Analysis: Calculate the specific binding, plot the competition curve, and determine the IC50 and Ki values as described for the D2 receptor assay.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in receptor signaling and experimental procedures can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Dopamine D2 Receptor Signaling Cascade
Serotonin Transporter (SERT) Mechanism
The serotonin transporter facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions and is followed by the counter-transport of a potassium (K+) ion.
The Tetrahydropyridine Scaffold: A Cornerstone in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridine (THP) moiety is a vital heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] This guide provides a comprehensive overview of the role of tetrahydropyridines in the discovery and development of drugs targeting the central nervous system (CNS). It delves into their synthesis, pharmacological activities, and the experimental methodologies used to evaluate their therapeutic potential.
The Significance of Tetrahydropyridines in CNS Drug Discovery
The journey of tetrahydropyridines in CNS research was significantly propelled by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Initially identified as a contaminant in illicitly synthesized opioids, MPTP was found to be a potent and selective neurotoxin that induces a Parkinsonian-like syndrome in humans and primates.[2][3] This discovery, while unfortunate for those affected, provided researchers with an invaluable tool to model Parkinson's disease and spurred extensive investigation into the neurobiology of the dopaminergic system.
The neurotoxic effects of MPTP are mediated by its conversion to the 1-methyl-4-phenylpyridinium (MPP+) ion by the enzyme monoamine oxidase B (MAO-B) in glial cells.[2] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial respiration, leading to cell death.[2] This mechanism highlighted the potential of the tetrahydropyridine scaffold to interact with key CNS targets.
Subsequent research has demonstrated that derivatives of tetrahydropyridine can be engineered to exhibit a wide range of pharmacological activities, targeting various receptors and enzymes within the CNS. These compounds have shown promise in treating a spectrum of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, depression, and pain.[1][4][5] The versatility of the THP scaffold allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic properties.[1]
Key CNS Targets for Tetrahydropyridine Derivatives
The therapeutic potential of tetrahydropyridine derivatives stems from their ability to modulate the activity of several critical CNS targets.
Dopamine Receptors
Given the historical link to MPTP and Parkinson's disease, dopamine receptors have been a primary focus for THP-based drug discovery. Tetrahydropyridine derivatives have been developed as agonists, partial agonists, and antagonists for various dopamine receptor subtypes (D1-D5).[4]
-
Dopamine D2 Receptor: Partial agonists at the D2 receptor, such as aripiprazole, are effective antipsychotics. The tetrahydropyridine core can be found in analogues of such drugs.
-
Dopamine D3 Receptor: Ligands targeting the D3 receptor are being investigated for the treatment of substance abuse and depression.
Serotonin Receptors
The serotonergic system is another major area of interest for THP derivatives. These compounds have been shown to interact with multiple serotonin (5-HT) receptor subtypes.
-
5-HT1A Receptor: Agonists and partial agonists of the 5-HT1A receptor are used as anxiolytics and antidepressants.
-
5-HT2A Receptor: Antagonists of the 5-HT2A receptor are a key component of atypical antipsychotics and are also being explored for the treatment of insomnia and depression.[6]
Monoamine Oxidase (MAO)
As demonstrated by the metabolism of MPTP, the tetrahydropyridine ring can interact with monoamine oxidases. This has led to the development of THP-based MAO inhibitors.[7]
-
MAO-A Inhibitors: These are primarily used as antidepressants.
-
MAO-B Inhibitors: These are used in the treatment of Parkinson's disease to slow the breakdown of dopamine.
Quantitative Data Summary
The following tables summarize key quantitative data for representative tetrahydropyridine derivatives and related compounds, highlighting their potency and selectivity for various CNS targets.
Table 1: Binding Affinities (Ki) and IC50 Values of Tetrahydropyridine Derivatives for Dopamine and Serotonin Receptors
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Reference |
| Aripiprazole Analogue | Dopamine D2 | 1.2 | - | |
| Aripiprazole Analogue | Serotonin 5-HT1A | 3.4 | - | |
| Aripiprazole Analogue | Serotonin 5-HT2A | 5.6 | - | |
| Substituted Tetrahydropyridine | Dopamine D3 | 0.97 - 5.98 | - | [7] |
| OSU-6162 | Dopamine D2 (partial agonist) | - | - | [8] |
| Z3517967757 | Serotonin 5-HT2A (agonist) | - | - | [8] |
Table 2: Monoamine Oxidase (MAO) Inhibition by Tetrahydropyridine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 4l | MAO-A | 0.40 ± 0.05 | [9] |
| Compound 4n | MAO-B | 1.01 ± 0.03 | [9] |
| Clorgyline (Control) | MAO-A | 0.0045 ± 0.0003 | [9] |
| L-Deprenyl (Control) | MAO-B | 0.0196 ± 0.001 | [9] |
| FTEAA | MAO-A & MAO-B | - | [10] |
Table 3: In Vitro ADME Properties of Representative CNS Drug Candidates
| Compound | Permeability (Caco-2, 10⁻⁶ cm/s) | Aqueous Solubility (µg/mL) | Human Hepatocyte Clearance (µL/min/mg) | Rat Hepatocyte Clearance (µL/min/mg) | Reference |
| Compound 20 | Favorable | Excellent | Low | Low | [11] |
| Compound 23 | Favorable | Excellent | Low | Low | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydropyridine derivatives for CNS drug discovery.
Synthesis of Functionalized Tetrahydropyridines (One-Pot Multicomponent Reaction)
This protocol describes a general and efficient one-pot synthesis of substituted tetrahydropyridines.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Substituted aniline (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Catalyst (e.g., iodine, ceric ammonium nitrate) (10 mol%)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, substituted aniline, β-ketoester, and catalyst in the chosen solvent.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol outlines a method for determining the binding affinity of a test compound for the dopamine D2 receptor.[12]
Materials:
-
Membrane preparation from cells expressing dopamine D2 receptors
-
Radioligand (e.g., [³H]Spiperone)
-
Unlabeled competitor for non-specific binding (e.g., haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding and excess unlabeled competitor for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Ki value (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of tetrahydropyridine derivatives against MAO-A and MAO-B.[5][13]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine or a specific substrate for each isoform)
-
Test compound (tetrahydropyridine derivative)
-
Positive controls (e.g., clorgyline for MAO-A, L-deprenyl for MAO-B)
-
Assay buffer
-
Detection system (e.g., spectrophotometer or fluorometer)
Procedure:
-
Pre-incubate the MAO enzyme with various concentrations of the test compound or positive control in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture at 37°C for a specific period.
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the product formation using a suitable detection method (e.g., measuring the absorbance or fluorescence of the product).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
MPTP-Induced Mouse Model of Parkinson's Disease
This in vivo protocol is used to evaluate the neuroprotective effects of tetrahydropyridine derivatives.[1][14][15]
Animals:
-
Male C57BL/6 mice are commonly used as they are susceptible to MPTP-induced neurotoxicity.
Procedure:
-
MPTP Administration: Administer MPTP-HCl (e.g., 20-30 mg/kg, intraperitoneally) to the mice. Several administration protocols exist, including acute (multiple injections in one day) and sub-chronic (daily injections for several days).
-
Test Compound Treatment: Administer the tetrahydropyridine derivative to the mice before, during, or after the MPTP treatment, depending on the study design (e.g., to assess prophylactic or therapeutic effects).
-
Behavioral Assessment: At a specific time point after MPTP administration (e.g., 7 days), perform behavioral tests to assess motor deficits, such as the rotarod test, pole test, or open-field test.
-
Neurochemical Analysis: Following behavioral testing, euthanize the mice and dissect the striatum and substantia nigra. Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Immunohistochemistry: Process brain sections for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss in the substantia nigra and the density of dopaminergic terminals in the striatum.
-
Data Analysis: Compare the behavioral performance, neurochemical levels, and TH-positive cell counts between the different treatment groups (vehicle, MPTP-only, and MPTP + test compound) to determine the neuroprotective efficacy of the tetrahydropyridine derivative.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for CNS drug discovery involving the tetrahydropyridine scaffold.
Signaling Pathways
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow
Caption: CNS Drug Discovery Workflow.
Future Directions
The tetrahydropyridine scaffold continues to be a fertile ground for the discovery of novel CNS-active compounds. Future research will likely focus on:
-
Development of Subtype-Selective Ligands: Achieving greater selectivity for specific receptor subtypes to minimize off-target effects and improve the therapeutic window.
-
Allosteric Modulation: Designing THP derivatives that act as allosteric modulators, offering a more nuanced approach to receptor modulation compared to traditional agonists and antagonists.[15]
-
Multi-Target-Directed Ligands (MTDLs): Creating single molecules that can interact with multiple targets involved in the pathophysiology of complex CNS disorders like Alzheimer's disease.
-
Advanced Synthetic Methodologies: Exploring new and more efficient synthetic routes to access a wider diversity of tetrahydropyridine structures.
References
- 1. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Dopaminergic Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Structure-based design, synthesis, and evaluation of structurally rigid donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a key heterocyclic intermediate with significant applications in pharmaceutical research and development. It is particularly valuable in the synthesis of bioactive molecules targeting the central nervous system (CNS).[1] Its structural framework is leveraged in the design of compounds for studying receptor interactions and developing potential therapeutic agents for neurological disorders such as Parkinson's disease and schizophrenia.[1] Given its role as a precursor in drug discovery, a thorough understanding of its physicochemical properties, most notably its solubility, is paramount for formulation development, ensuring reliable in vitro testing, and predicting its in vivo behavior.[2][3]
Core Physicochemical Data
A comprehensive physicochemical characterization is the foundation for any drug development program. Below is a table summarizing the key identifiers and properties for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [1][4] |
| Synonyms | 4-(4-BROMOPHENYL)-1,2,3,6-TETRA HYDROPYRIDINE HYDROCHLORIDE | [4] |
| CAS Number | 103855-00-1 | [1][4] |
| Molecular Formula | C₁₁H₁₃BrClN | [1][4] |
| Molecular Weight | 274.59 g/mol | [1] |
| Purity | ≥95% - 98% (typical) | [1][4] |
| Storage | Room temperature, under inert gas | [1] |
Solubility Data
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2] As no specific quantitative solubility data for this compound has been published, the following tables are presented as templates for researchers to populate with their experimentally determined values. It is recommended to determine solubility in a range of aqueous and organic solvents relevant to pharmaceutical processing and formulation.
Table 3.1: Aqueous Solubility
| Solvent (Buffer) | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method |
| pH 1.2 (Simulated Gastric Fluid) | 25 | Shake-Flask | |||
| pH 4.5 (Acetate Buffer) | 25 | Shake-Flask | |||
| pH 6.8 (Simulated Intestinal Fluid) | 25 | Shake-Flask | |||
| pH 7.4 (Phosphate Buffer) | 25 | Shake-Flask | |||
| Deionized Water | 25 | Shake-Flask | |||
| pH 1.2 (Simulated Gastric Fluid) | 37 | Shake-Flask | |||
| pH 6.8 (Simulated Intestinal Fluid) | 37 | Shake-Flask | |||
| pH 7.4 (Phosphate Buffer) | 37 | Shake-Flask |
Table 3.2: Organic Solvent Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Methanol | 25 | Shake-Flask | |
| Ethanol | 25 | Shake-Flask | |
| Isopropyl Alcohol | 25 | Shake-Flask | |
| Acetonitrile | 25 | Shake-Flask | |
| Dichloromethane | 25 | Shake-Flask | |
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is essential. The following sections detail the standard experimental protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability.[5] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery.[2][7] It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO).
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[8]
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer in a multi-well plate and perform serial dilutions.
-
Precipitation Induction: The addition of the aqueous buffer to the DMSO solution can induce precipitation if the compound's solubility limit is exceeded.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection of Precipitation: The point of precipitation can be detected by various methods, including visual inspection, turbidimetry (nephelometry), or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.[7]
-
Quantification: For more precise measurements, filter the solutions to remove any precipitate and determine the concentration of the dissolved compound in the filtrate using UV/Vis spectroscopy or HPLC-UV/MS.[7]
Analytical Quantification Methods
4.3.1. UV/Vis Spectroscopy
UV/Vis spectroscopy is a rapid and sensitive method for quantifying compounds that possess a chromophore.
Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of this compound in the chosen solvent to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted supernatant from the solubility experiment.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the sample.[9]
4.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and accurate method for determining solubility, especially for complex mixtures or when high sensitivity is required.[10]
Protocol:
-
Method Development: Develop a suitable HPLC method, including the choice of column, mobile phase, flow rate, and detector wavelength, to achieve good separation and peak shape for this compound.
-
Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted supernatant from the solubility experiment into the HPLC system.
-
Concentration Calculation: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.[10]
Visualization of Experimental Workflows and Biological Context
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Role in CNS Drug Discovery
This compound serves as a crucial building block in the synthesis of molecules targeting the central nervous system.[1] Its tetrahydropyridine core is a common scaffold in neuropharmacology. The overall process from an intermediate like this to a potential drug candidate is a multi-step endeavor.
Hypothetical Signaling Pathway in Parkinson's Disease Context
Given its relevance to neurological disorders like Parkinson's disease, molecules derived from this compound may interact with pathways involved in dopamine regulation. The structurally related neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is known to induce Parkinsonism by destroying dopaminergic neurons.[11] This provides a relevant context for a hypothetical signaling pathway where a therapeutic agent might act.
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides the necessary framework for researchers to generate this crucial information. The detailed experimental protocols for thermodynamic and kinetic solubility determination, coupled with robust analytical techniques, will enable accurate and reliable characterization. Understanding the solubility of this key intermediate is a critical step in the successful development of novel CNS therapeutics. The provided workflows and pathway diagrams offer a broader context for the application of this compound in drug discovery and neuropharmacology.
References
- 1. This compound [myskinrecipes.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. calpaclab.com [calpaclab.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. quora.com [quora.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. MPTP - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure is a key component in the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system. This document provides a detailed, three-step protocol for the synthesis of this compound, commencing with a Suzuki-Miyaura coupling to form the 4-arylpyridine intermediate, followed by reduction to the tetrahydropyridine, and concluding with the formation of the hydrochloride salt.
Overall Reaction Scheme
The synthesis of this compound is accomplished in three sequential steps:
-
Step 1: Suzuki-Miyaura Coupling - Synthesis of 4-(4-Bromophenyl)pyridine.
-
Step 2: Reduction of the Pyridine Ring - Synthesis of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine.
-
Step 3: Hydrochloride Salt Formation - Synthesis of this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) or Volume (mL) | Molar Equiv. |
| 1 | 4-Chloropyridine hydrochloride | C₅H₅Cl₂N | 150.01 | 0.1 | 15.0 | 1.0 |
| 1 | 4-Bromophenylboronic acid | C₆H₆BBrO₂ | 200.83 | 0.11 | 22.1 | 1.1 |
| 1 | Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.003 | 3.47 | 0.03 |
| 1 | Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 0.3 | 31.8 | 3.0 |
| 1 | 4-(4-Bromophenyl)pyridine | C₁₁H₈BrN | 234.10 | - | Theoretical Yield: 23.4 g | - |
| 2 | 4-(4-Bromophenyl)pyridine | C₁₁H₈BrN | 234.10 | 0.08 | 18.7 | 1.0 |
| 2 | Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 0.088 | 11.5 mL | 1.1 |
| 2 | Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.16 | 6.05 | 2.0 |
| 2 | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | C₁₁H₁₂BrN | 238.12 | - | Theoretical Yield: 19.0 g | - |
| 3 | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | C₁₁H₁₂BrN | 238.12 | 0.07 | 16.7 | 1.0 |
| 3 | Hydrochloric Acid (in diethyl ether) | HCl | 36.46 | - | To pH 1-2 | - |
| 3 | This compound | C₁₁H₁₃BrClN | 274.59 | - | Theoretical Yield: 19.2 g | - |
Experimental Protocols
Step 1: Synthesis of 4-(4-Bromophenyl)pyridine
Materials:
-
4-Chloropyridine hydrochloride
-
4-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask, add 4-chloropyridine hydrochloride (15.0 g, 0.1 mol), 4-bromophenylboronic acid (22.1 g, 0.11 mol), and sodium carbonate (31.8 g, 0.3 mol).
-
Add a solvent mixture of toluene (150 mL), ethanol (50 mL), and water (50 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (3.47 g, 0.003 mol) to the flask.
-
Attach a reflux condenser and heat the mixture to 90°C with vigorous stirring under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of water and 100 mL of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 4-(4-bromophenyl)pyridine as a white solid.
Step 2: Synthesis of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
Materials:
-
4-(4-Bromophenyl)pyridine
-
Benzyl Chloroformate
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask (500 mL)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve 4-(4-bromophenyl)pyridine (18.7 g, 0.08 mol) in 200 mL of anhydrous dichloromethane in a 500 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (11.5 mL, 0.088 mol) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Cool the reaction mixture back to 0°C and slowly add methanol (100 mL).
-
In a separate beaker, prepare a solution of sodium borohydride (6.05 g, 0.16 mol) in 50 mL of methanol.
-
Add the sodium borohydride solution to the reaction mixture portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the organic solvents under reduced pressure.
-
Basify the aqueous residue with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. The carbamate protecting group is often cleaved under these workup conditions, but if not, a subsequent deprotection step with HBr/acetic acid would be necessary. For this protocol, we assume direct formation of the secondary amine.
Step 3: Synthesis of this compound
Materials:
-
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
-
Diethyl ether (anhydrous)
-
Hydrochloric acid solution (2 M in diethyl ether)
-
Beaker (250 mL)
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (16.7 g, 0.07 mol) in 150 mL of anhydrous diethyl ether.
-
Stir the solution and slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise until the pH of the solution is between 1 and 2 (checked with pH paper).
-
A white precipitate will form upon the addition of the HCl solution.
-
Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold diethyl ether (2 x 20 mL).
-
Dry the product under vacuum to yield this compound as a white crystalline solid.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Synthesis of 3-Aryl-N-Methyl-1,2,5,6-tetrahydropyridine via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives using the palladium-catalyzed Suzuki cross-coupling reaction. This class of compounds is of significant interest in medicinal chemistry, particularly as potential acetylcholinesterase (AChE) inhibitors for the treatment of conditions like Alzheimer's disease.[1][2] The described methodology offers a robust and efficient route to creating a library of 3-aryl-substituted tetrahydropyridines by coupling various arylboronic acids with a suitable tetrahydropyridine precursor.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst and a base.[3] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids make it a cornerstone of modern synthetic chemistry.[4][5]
The synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives is a multi-step process. A key step involves the Suzuki coupling of a halogenated pyridine derivative with an arylboronic acid, followed by N-methylation and subsequent reduction of the pyridine ring to the tetrahydropyridine.[1] This protocol focuses on the pivotal Suzuki coupling step and the subsequent transformations to yield the target compounds.
Reaction Scheme & Mechanism
The overall synthetic route starting from 3-bromopyridine is depicted below. The core of this synthesis is the palladium-catalyzed Suzuki coupling, which is followed by N-alkylation and partial reduction.
Caption: Overall synthetic workflow for 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine.
The Suzuki coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Equipment
-
Starting Materials: 3-bromopyridine, various substituted arylboronic acids.
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂).
-
Base: Potassium carbonate (K₂CO₃).
-
Solvents: Toluene, deionized water, methanol, ethyl acetate.
-
Reagents for subsequent steps: Methyl iodide, sodium borohydride (NaBH₄).
-
Glassware: Round-bottom flask, condenser, separatory funnel, standard laboratory glassware.
-
Equipment: Magnetic stirrer with heating mantle, rotary evaporator, Thin Layer Chromatography (TLC) plates, NMR spectrometer, mass spectrometer.
Protocol 1: Synthesis of 3-Arylpyridines (Suzuki Coupling)
-
Reaction Setup: In a round-bottom flask, combine 3-bromopyridine (1.0 eq.), the desired substituted arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst and Solvent Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.) to the flask. Add a 1:1 mixture of toluene and water.
-
Reaction Conditions: Reflux the mixture overnight with vigorous stirring. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 3-Aryl-1-methyl-pyridinium salt (N-Methylation)
-
Reaction Setup: Dissolve the synthesized 3-arylpyridine (1.0 eq.) in a suitable solvent such as acetone or acetonitrile.
-
Reagent Addition: Add methyl iodide (1.2 eq.) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature overnight. The formation of a precipitate indicates the formation of the pyridinium salt.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Synthesis of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine (Reduction)
-
Reaction Setup: Suspend the 3-aryl-1-methyl-pyridinium salt (1.0 eq.) in methanol.
-
Reagent Addition: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (3.0 eq.) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, carefully add water to quench the excess NaBH₄. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, typically as an oil.[1]
Data Presentation
The following table summarizes the yields for a selection of synthesized 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives.[1]
| Compound | Aryl Substituent | Yield (%) |
| 5a | Phenyl | 85 |
| 5b | 4-Methylphenyl | 92 |
| 5c | 3-Acetylphenyl | 77 |
| 5d | 4-Methoxyphenyl | 88 |
| 5e | 4-Chlorophenyl | 82 |
| 5f | 4-Fluorophenyl | 86 |
| 5g | 4-Phenoxyphenyl | 85 |
| 5h | Naphthalen-2-yl | 80 |
| 5i | Biphenyl-4-yl | 79 |
| 5j | 3-Methoxyphenyl | 90 |
| 5k | 3,4-Dimethoxyphenyl | 84 |
Characterization Data for Representative Compounds
-
3-(3-acetylphenyl)-1,2,5,6-tetrahydro-1-methylpyridine (5c):
-
3-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-1-methylpyridine (5g):
Troubleshooting and Optimization
-
Low Yield in Suzuki Coupling:
-
Ensure all reagents and solvents are of high purity and appropriately degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Vary the palladium catalyst and ligand. Catalysts like Pd(PPh₃)₄ or systems with more electron-rich and bulky phosphine ligands can be effective.[3]
-
Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, DMF).[4] The choice of base is crucial for activating the boronic acid.[6]
-
-
Incomplete Reduction:
-
Ensure the NaBH₄ is fresh and added in sufficient excess.
-
The reaction can be sensitive to temperature; maintaining a low temperature during addition and then allowing it to warm to room temperature is often optimal.
-
-
Purification Challenges:
-
The basic nitrogen in the final product can cause tailing on silica gel chromatography. Using a solvent system containing a small amount of a basic modifier like triethylamine can improve separation.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an effective and versatile method for the synthesis of 3-arylpyridines, which are key intermediates in the preparation of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives. The protocols outlined here, derived from established literature, offer a clear pathway for researchers to synthesize these and analogous compounds for further investigation in drug discovery and development programs.
References
- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Analytical Characterization of 4-Aryl-Tetrahydropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-aryl-tetrahydropyridines, a class of compounds with significant interest in medicinal chemistry. The following sections detail the experimental protocols for key analytical techniques, present quantitative data in structured tables, and include visualizations of workflows and logical relationships to guide the characterization process.
Introduction
4-Aryl-tetrahydropyridines are a pivotal scaffold in drug discovery, exhibiting a wide range of biological activities. Thorough analytical characterization is crucial to ensure the identity, purity, and structural integrity of these compounds throughout the research and development process. This document outlines the application of modern analytical techniques, including chromatography, spectroscopy, and spectrometry, for the comprehensive analysis of 4-aryl-tetrahydropyridines.
Analytical Techniques and Protocols
A multi-technique approach is essential for the unambiguous characterization of 4-aryl-tetrahydropyridines. The following protocols provide a starting point for method development and can be adapted based on the specific properties of the analyte.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for assessing the purity of 4-aryl-tetrahydropyridines and for quantitative analysis. Reversed-phase HPLC is the most common mode used for these compounds.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Note: The choice of acidic modifier helps to improve peak shape for these basic compounds.
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B (e.g., 10-20%) and increase it to a high percentage (e.g., 90-95%) over 20-30 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (typically determined by a UV scan, often around 254 nm for aromatic compounds).
-
Sample Preparation: Dissolve the 4-aryl-tetrahydropyridine sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Peak area percentage is used to determine the purity of the sample. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of 4-aryl-tetrahydropyridines, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. Both 1H and 13C NMR are essential.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the 4-aryl-tetrahydropyridine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.
-
Relaxation Delay: 1-2 seconds.
-
-
13C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of 13C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Integration of 1H NMR signals provides the relative number of protons. Coupling constants (J) in Hz provide information about the connectivity of neighboring protons. 2D NMR experiments like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled to an HPLC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the 4-aryl-tetrahydropyridine sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Ionization Mode: Positive ion mode is typically used for tetrahydropyridines as the nitrogen atom is readily protonated ([M+H]+).
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Tandem MS (MS/MS): To obtain fragmentation information, select the protonated molecular ion ([M+H]+) as the precursor ion and subject it to collision-induced dissociation (CID). Analyze the resulting product ions.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight. The fragmentation pattern can be interpreted to deduce structural features of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid 4-aryl-tetrahydropyridine sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: The positions of the absorption bands (in wavenumbers, cm-1) are correlated with the presence of specific functional groups.
X-ray Crystallography for 3D Structure Determination
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. High-quality single crystals of the 4-aryl-tetrahydropyridine are required. Common crystallization techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a small open vial inside a larger sealed container that contains a poor solvent (the precipitant). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.
Data Presentation
The quantitative data obtained from the analytical characterization of 4-aryl-tetrahydropyridines should be summarized in a clear and organized manner.
Table 1: HPLC Data for a Representative 4-Aryl-Tetrahydropyridine
| Compound ID | Retention Time (min) | Purity (%) |
| Sample 1 | 15.2 | 99.5 |
| Impurity A | 12.8 | 0.3 |
| Impurity B | 18.5 | 0.2 |
Table 2: 1H and 13C NMR Data for a Representative 4-Aryl-Tetrahydropyridine Derivative
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| 2-CH2 | 3.10 (t, J = 5.6 Hz) | 45.2 |
| 3-CH2 | 2.15 (m) | 28.9 |
| 4-CH | 4.50 (t, J = 7.2 Hz) | 42.1 |
| 5-CH2 | 2.30 (m) | 29.5 |
| 6-CH2 | 3.50 (t, J = 5.6 Hz) | 48.7 |
| N-H | 1.80 (br s) | - |
| Aryl-H | 7.20-7.40 (m) | 126.5, 128.8, 129.1, 145.3 |
Note: Chemical shifts and coupling constants are representative and will vary depending on the specific substitution pattern.
Table 3: Mass Spectrometry Data for a Representative 4-Aryl-Tetrahydropyridine
| Ion | m/z | Interpretation |
| [M+H]+ | 250.15 | Protonated Molecular Ion |
| Fragment 1 | 173.10 | Loss of the aryl group |
| Fragment 2 | 134.08 | Further fragmentation of the tetrahydropyridine ring |
Table 4: Characteristic FTIR Absorption Bands for 4-Aryl-Tetrahydropyridines
| Wavenumber (cm-1) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Secondary amine |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-N stretch | Amine |
| 850-750 | C-H bend | Aromatic C-H out-of-plane |
Table 5: X-ray Crystallographic Data for a Representative 4-Aryl-Tetrahydropyridine Derivative [1]
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-N1 | 1.47 |
| N1-C6 | 1.48 |
| C4-C(Aryl) | 1.52 |
| **Bond Angles (°) ** | |
| C2-N1-C6 | 112.5 |
| N1-C2-C3 | 110.8 |
| C3-C4-C5 | 111.2 |
Note: These values are illustrative and will be specific to the crystal structure determined.
Visualizations
Diagrams can be powerful tools for visualizing workflows and relationships between different analytical techniques.
Caption: General analytical workflow for the characterization of a new 4-aryl-tetrahydropyridine.
Caption: Information provided by different analytical techniques for 4-aryl-tetrahydropyridine characterization.
Caption: Workflow for purity analysis of 4-aryl-tetrahydropyridines using HPLC.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a pivotal intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system (CNS) for conditions like Parkinson's disease and schizophrenia[1]. Ensuring the high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can affect the safety, efficacy, and stability of the final drug product. This application note details a robust and efficient reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. The protocol is designed to be scalable and suitable for yielding high-purity material for research and development purposes.
Principle of the Method
The purification strategy leverages reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. The separation is based on the differential partitioning of the target compound and its impurities between the stationary and mobile phases. A gradient elution, where the concentration of the organic solvent is increased over time, is employed to effectively resolve and elute the target compound from the column, leaving behind more polar and less polar impurities. Detection is achieved using a UV detector, as the aromatic ring in the compound provides strong chromophoric activity.
Experimental Protocol
1. Materials and Reagents
-
Crude this compound (Purity >90%)
-
Acetonitrile (HPLC grade)[2]
-
Methanol (HPLC grade)[2]
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PTFE)
2. Equipment
-
Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector
-
Data acquisition and processing software (e.g., Empower, ChemStation)
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size) for purity analysis
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Rotary evaporator
3. Solution Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Sample Solution: Accurately weigh approximately 200 mg of crude this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. Mix thoroughly until fully dissolved. Filter the solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[2][3]
4. Preparative HPLC Conditions
The following table summarizes the optimized conditions for the preparative HPLC purification.
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 2.0 mL |
| Column Temperature | 30°C |
| Gradient Program | See Table 2 below |
Table 2: Gradient Elution Program for Preparative HPLC
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 5.0 | 80 | 20 |
| 35.0 | 30 | 70 |
| 40.0 | 30 | 70 |
| 41.0 | 80 | 20 |
| 50.0 | 80 | 20 |
5. Fraction Collection and Post-Purification Processing
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 20 minutes or until a stable baseline is achieved.
-
Injection and Collection: Inject the filtered sample solution onto the column. Monitor the chromatogram in real-time and collect the fraction corresponding to the main peak of this compound.
-
Solvent Evaporation: Combine the collected fractions containing the pure product. Remove the acetonitrile and a portion of the water using a rotary evaporator under reduced pressure.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.
-
Purity Analysis: Analyze the purity of the final product using the analytical HPLC method detailed below.
6. Analytical HPLC Method for Purity Assessment
This method is used to determine the purity of the crude starting material and the final purified product.
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Gradient Program | See Table 4 below |
Table 4: Gradient Elution Program for Analytical HPLC
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 30 | 70 |
| 18.0 | 30 | 70 |
| 19.0 | 80 | 20 |
| 25.0 | 80 | 20 |
Data Presentation
The following table summarizes the hypothetical results from the purification of a batch of this compound.
Table 5: Summary of Purification Results
| Parameter | Crude Material | Purified Product |
| Initial Mass | 205.3 mg | 181.2 mg |
| Purity (by HPLC Area %) | 91.2% | 99.8% |
| Retention Time (Analytical) | 10.4 min | 10.4 min |
| Recovery Yield | N/A | 88.3% |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC Purification and Analysis.
This application note provides a comprehensive and detailed protocol for the preparative HPLC purification of this compound. The described reverse-phase method is highly effective in removing process-related impurities, yielding a final product with purity exceeding 99%. This high level of purity is essential for its use in subsequent stages of pharmaceutical research and development. The workflow, from sample preparation to final purity analysis, is robust and can be adapted for various scales, making it a valuable tool for medicinal chemists and process development scientists.
References
Application Notes and Protocols for the Use of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of Parkinson's disease (PD) heavily relies on animal models that replicate the key pathological features of the disease, most notably the progressive loss of dopaminergic neurons in the substantia nigra. One of the most widely used neurotoxins to create these models is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a prodrug that, once in the brain, is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+), which is then selectively taken up by dopaminergic neurons, leading to their destruction.[1][2][3][4][5]
This document provides detailed application notes and protocols for the use of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (4-BP-THP) in the context of these MPTP-induced Parkinson's disease models. 4-BP-THP is a structural analog of MPTP. Crucially, studies on similar analogs suggest that it lacks the dopaminergic neurotoxicity of MPTP.[6] Therefore, its primary application in this research setting is as a negative control . The use of a non-toxic analog like 4-BP-THP is essential for distinguishing the specific neurotoxic effects of MPTP from other potential confounding factors related to the chemical structure or the experimental procedures.
These protocols are designed for use in C57BL/6 mice, a strain known to be susceptible to MPTP-induced neurotoxicity.[7]
Application Notes
Rationale for Using 4-BP-THP as a Negative Control:
-
Structural Similarity: 4-BP-THP shares the core tetrahydropyridine structure with MPTP, making it an ideal control to account for any non-specific effects of this chemical class.
-
Lack of Neurotoxicity: The absence of the N-methyl group and the presence of a bromo-phenyl group are believed to prevent its conversion to a toxic metabolite analogous to MPP+. This means it should not cause the selective dopaminergic neuron death seen with MPTP.
-
Validation of Experimental Model: By including a 4-BP-THP treated group alongside MPTP-treated and vehicle-treated groups, researchers can more confidently attribute observed neurochemical and behavioral deficits to the specific action of MPTP.
Expected Outcomes:
-
MPTP-Treated Group: Will exhibit significant motor deficits, loss of dopaminergic neurons in the substantia nigra, and a marked reduction in striatal dopamine and its metabolites.
-
4-BP-THP-Treated Group: Should show no significant differences in motor behavior, neuronal survival, or dopamine levels when compared to the vehicle-treated control group.
-
Vehicle-Treated Group: Will serve as the baseline for normal behavior and neurochemistry.
Signaling Pathway of MPTP-Induced Neurotoxicity
The following diagram illustrates the mechanism by which MPTP induces dopaminergic neuron death.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study using MPTP to model Parkinson's disease, including the use of 4-BP-THP as a negative control.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from studies using the MPTP mouse model. The 4-BP-THP group is expected to show results comparable to the Vehicle group.
Table 1: Expected Behavioral Outcomes
| Behavioral Test | Parameter Measured | Vehicle Control | 4-BP-THP Control | MPTP-Treated |
| Open Field Test | Total Distance Traveled (cm) | 3000 - 4000 | 3000 - 4000 | 1000 - 1500 (Significant Decrease) |
| Rearing Frequency | 40 - 60 | 40 - 60 | 10 - 20 (Significant Decrease) | |
| Rotarod Test | Latency to Fall (seconds) | 180 - 240 | 180 - 240 | 60 - 90 (Significant Decrease) |
| Pole Test | Time to Turn (seconds) | 1 - 2 | 1 - 2 | 4 - 6 (Significant Increase) |
| Time to Descend (seconds) | 5 - 8 | 5 - 8 | 15 - 25 (Significant Increase) |
Table 2: Expected Neurochemical and Histological Outcomes (Striatum)
| Analysis | Parameter Measured | Vehicle Control | 4-BP-THP Control | MPTP-Treated | | :--- | :--- | :--- | :--- | | HPLC-ECD | Dopamine (DA) Level (ng/mg tissue) | 10 - 15 | 10 - 15 | 2 - 4 (Significant Decrease) | | | DOPAC Level (ng/mg tissue) | 2 - 3 | 2 - 3 | 0.5 - 1 (Significant Decrease) | | | HVA Level (ng/mg tissue) | 1 - 1.5 | 1 - 1.5 | 0.2 - 0.5 (Significant Decrease) | | Immunohistochemistry | Tyrosine Hydroxylase (TH) Positive Neurons (Substantia Nigra) | 100% (Baseline) | ~100% | 40 - 50% (Significant Decrease) | | | Dopamine Transporter (DAT) Staining Intensity (Striatum) | High | High | Low (Significant Decrease) |
Experimental Protocols
Protocol 1: Preparation and Administration of MPTP and 4-BP-THP
Materials:
-
MPTP hydrochloride (Sigma-Aldrich, M0896 or equivalent)
-
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (vendor-specific)
-
Sterile, pyrogen-free 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
27-30 gauge needles and 1 mL syringes
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses. MPTP is a potent neurotoxin and must be handled with extreme caution in a certified chemical fume hood.
Procedure:
-
Preparation of Stock Solutions:
-
On the day of injection, prepare fresh solutions.
-
For a dose of 30 mg/kg, dissolve MPTP-HCl in sterile saline to a final concentration of 3 mg/mL. (Assuming an average mouse weight of 25g and injection volume of 0.25 mL).
-
For the 4-BP-THP control, prepare a solution at a molar equivalent to the MPTP dose in sterile saline.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Animal Handling and Injection:
-
Weigh each mouse accurately to determine the precise injection volume.
-
Administer the solution via intraperitoneal (i.p.) injection.
-
Treatment Schedule: A common acute protocol involves administering one injection per day for five consecutive days.
-
The vehicle control group receives an equivalent volume of sterile saline.
-
-
Post-Injection Monitoring:
-
Monitor animals daily for any signs of distress, weight loss, or changes in general health.
-
Protocol 2: Behavioral Assessment - Rotarod Test
Purpose: To assess motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus for mice.
Procedure:
-
Acclimation/Training (3 days prior to baseline testing):
-
Place mice on the stationary rod for 60 seconds.
-
Begin rotation at a low speed (e.g., 4 rpm) for 60 seconds.
-
Conduct 2-3 training trials per day.
-
-
Baseline Testing (1 day before first injection):
-
Place the mouse on the rotarod, which is set to accelerate from 4 to 40 rpm over a period of 5 minutes.
-
Record the latency to fall (in seconds). If the mouse clings to the rod and rotates with it for two consecutive revolutions, this is also considered a fall.
-
Perform three trials with a 15-20 minute inter-trial interval. The average latency is used for analysis.
-
-
Post-Treatment Testing:
-
Repeat the testing procedure at specified time points (e.g., 7, 14, and 21 days) after the final injection.
-
Protocol 3: Neurochemical Analysis - HPLC-ECD
Purpose: To quantify dopamine and its metabolites (DOPAC and HVA) in the striatum.
Materials:
-
Dissection tools
-
Liquid nitrogen
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Sonicator/homogenizer
-
Refrigerated centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with an Electrochemical Detector (ECD).
Procedure:
-
Tissue Collection (e.g., 21 days post-treatment):
-
Anesthetize the mouse and decapitate.
-
Rapidly dissect the brain on an ice-cold surface.
-
Isolate the striata and immediately freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen striatum.
-
Add a known volume of ice-cold homogenization buffer.
-
Homogenize the tissue using a sonicator.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
-
HPLC-ECD Analysis:
-
Filter the supernatant.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate the monoamines using a reverse-phase C18 column.
-
Detect and quantify the analytes using the electrochemical detector.
-
Calculate the concentrations of DA, DOPAC, and HVA relative to tissue weight by comparing peak areas to those of known standards.
-
Protocol 4: Immunohistochemistry for Tyrosine Hydroxylase (TH)
Purpose: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (e.g., 20%, 30% in PBS)
-
Cryostat or vibrating microtome
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit or mouse monoclonal)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Tissue Fixation and Sectioning:
-
Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight, then cryoprotect in sucrose solutions.
-
Section the brain coronally (e.g., 30-40 µm thickness) through the substantia nigra using a cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the color reaction with the DAB substrate.
-
-
Analysis:
-
Mount the stained sections on slides.
-
Dehydrate and coverslip.
-
Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.
-
Compare cell counts between the different treatment groups.
-
References
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-phenylpyridine and three other analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lack dopaminergic nigrostriatal neurotoxicity in mice and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aryl-1,2,3,6-Tetrahydropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-1,2,3,6-tetrahydropyridines.
Troubleshooting Guides
Issue: Low or No Product Yield
Low or no yield of the desired 4-aryl-1,2,3,6-tetrahydropyridine is a common challenge. The following sections provide potential causes and solutions.
1. Catalyst Inactivity or Degradation
-
Question: My reaction is not proceeding, and I suspect an issue with the catalyst. What should I check?
-
Answer: Catalyst integrity is crucial for success.
-
Palladium Catalysts: Ensure the palladium source, such as Pd(OAc)₂, and ligands are of high purity. Store them under an inert atmosphere as they can be sensitive to air and moisture. For Suzuki-Miyaura coupling, the choice of ligand is critical; consider ligands like bis(triphenylphosphine)palladium(II) dichloride.
-
Rhodium Catalysts: Rhodium(I) complexes, like [Rh(coe)₂Cl]₂, are sensitive to oxidation. Ensure all solvents and reagents are thoroughly deoxygenated, and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1]
-
Organocatalysts: While generally more robust, some organocatalysts can be sensitive to acidic or basic impurities in the starting materials or solvent. Ensure the purity of your reagents. For reactions using quinine-derived squaramide catalysts, even low catalyst loading (e.g., 0.5 mol%) should be effective; higher loading does not always lead to better yields and can sometimes hinder the reaction.[2]
-
2. Sub-optimal Reaction Conditions
-
Question: I am observing very low conversion of my starting materials. How can I optimize the reaction conditions?
-
Answer: Systematic optimization of reaction parameters is key.
-
Temperature: Temperature can significantly influence reaction rates and selectivity. For instance, some organocatalytic reactions proceed best at low temperatures (e.g., -25 °C) to enhance stereoselectivity, while palladium- or rhodium-catalyzed reactions may require elevated temperatures (e.g., 80 °C) to drive the reaction to completion.[1][2]
-
Solvent: The choice of solvent can dramatically affect yield. For a Michael/aza-Henry/cyclization cascade, dichloromethane has been shown to be superior to toluene, diethyl ether, or acetonitrile.[2]
-
Base: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the choice and amount of base are critical. Common bases include K₂CO₃, Cs₂CO₃, and Et₃N. The strength and solubility of the base can influence the reaction outcome. For some four-component reactions, stronger bases like NaOH may lead to lower yields compared to weaker organic bases like Et₃N.[3]
-
3. Starting Material Quality and Stoichiometry
-
Question: My reaction is messy, with multiple side products. Could my starting materials be the issue?
-
Answer: Yes, the purity and stoichiometry of your starting materials are critical.
-
Purity: Impurities in aldehydes, imines, or aryl halides can lead to undesired side reactions. It is advisable to purify starting materials before use, for example, by distillation or recrystallization.
-
Stoichiometry: In multi-component reactions, the ratio of reactants is crucial. For instance, in some domino reactions, varying the amount of the imine can impact both the yield and the diastereomeric ratio.[2]
-
4. Side Reactions and Byproduct Formation
-
Question: I am isolating a significant amount of a byproduct instead of my desired tetrahydropyridine. What are common side reactions?
-
Answer: Several side reactions can compete with the desired product formation.
-
Over-reduction: In reactions involving a reduction step, such as the reduction of a 1,2-dihydropyridine intermediate, over-reduction to the corresponding piperidine can occur. Careful selection of the reducing agent (e.g., NaBH₄ in the presence of an acid) and control of the reaction time and temperature are necessary to avoid this.[1]
-
Homocoupling: In Suzuki-Miyaura reactions, homocoupling of the aryl boronic acid can be a significant side reaction. This can often be minimized by using the correct palladium catalyst and ligand combination and by carefully controlling the reaction conditions.
-
Formation of Diastereomers: The synthesis can generate multiple stereocenters, leading to the formation of diastereomers. The diastereomeric ratio can be influenced by the catalyst, solvent, and temperature. For instance, in a Rhodium(I)-catalyzed cascade, specific ligands can lead to high diastereoselectivity (>95%).[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-aryl-1,2,3,6-tetrahydropyridines?
A1: Several effective methods are employed:
-
Palladium-Catalyzed Reactions: Heck and Suzuki-Miyaura cross-coupling reactions are widely used to introduce the aryl group.[4]
-
Rhodium-Catalyzed Cascade Reactions: A one-pot cascade involving Rh(I)-catalyzed C-H activation, alkyne coupling, electrocyclization, and reduction can provide highly substituted tetrahydropyridines with excellent diastereoselectivity.[1]
-
Organocatalytic Multicomponent Reactions: Domino reactions, such as a Michael/aza-Henry/cyclization sequence catalyzed by a quinine-derived squaramide, can efficiently construct the tetrahydropyridine core with high enantioselectivity.[2]
-
Aza-Diels-Alder Reactions: The reaction between imines and dienes, sometimes catalyzed by Lewis acids, can also yield the tetrahydropyridine scaffold.[4]
Q2: How do substituents on the aryl ring affect the reaction outcome?
A2: The electronic nature and steric hindrance of substituents on the aryl ring can significantly impact the reaction.
-
Electron-donating groups on the aryl boronic acid in Suzuki couplings can sometimes lead to higher yields. In some multicomponent reactions, aldehydes and anilines with electron-donating substituents have resulted in high product yields (80-85%).[3]
-
Electron-withdrawing groups can also be well-tolerated in many cases. However, in certain organocatalytic reactions, the presence of strong electron-withdrawing groups on the imine component may affect reactivity.[2][3]
-
Steric hindrance from ortho-substituents on the aryl ring of the imine can completely inhibit the reaction in some organocatalytic cascades.[2]
Q3: What are the best practices for purifying 4-aryl-1,2,3,6-tetrahydropyridines?
A3: Purification is often achieved through standard laboratory techniques.
-
Flash Column Chromatography: This is the most common method for purifying the final product from unreacted starting materials and byproducts. A silica gel stationary phase with a solvent system typically composed of a mixture of hexane and ethyl acetate is often effective.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective method for obtaining highly pure material.[5]
-
Extraction: A standard aqueous workup is typically performed to remove water-soluble impurities and the catalyst residues before chromatographic purification.
Q4: Do I need to use protecting groups for the nitrogen atom in the tetrahydropyridine ring?
A4: The necessity of a protecting group on the nitrogen atom depends on the synthetic route and the subsequent transformations planned.
-
In many multicomponent and cascade reactions, the nitrogen is incorporated as part of an imine or amine starting material, and the final product may have a substituent (e.g., methyl, tosyl) on the nitrogen.[2]
-
If the synthesis starts from a pre-formed piperidine or tetrahydropyridine ring, a protecting group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) might be used to modulate the reactivity of the nitrogen and can be removed at a later stage.
Data Presentation
Table 1: Comparison of Catalytic Systems for Tetrahydropyridine Synthesis
| Catalytic System | Catalyst Loading | Reaction Time | Temperature | Yield (%) | Stereoselectivity | Key Advantages |
| Rhodium(I)-Catalyzed Cascade | 2.5 mol % [Rh(coe)₂Cl]₂ / 5 mol % ligand | 2 hours (cyclization) | 80 °C | Up to 95 | >95% diastereomeric purity | High yields and excellent diastereoselectivity for highly substituted products.[1] |
| Organocatalytic Multicomponent Reaction | 0.5 mol % Quinine-derived squaramide | 1.5 - 4 days | -25 °C | 69 - 91 | Up to >20:1 dr and 99% ee | Extremely low catalyst loading, high enantioselectivity.[2] |
| Palladium-Catalyzed Suzuki Coupling | 1.5 mol % Pd(OAc)₂ | 5 hours | 80 °C | 73 - 87 | Not reported | Good yields for a range of aryl chlorides.[6] |
Table 2: Influence of Aryl Substituents on Yield in a Four-Component Reaction [3]
| Aldehyde Substituent | Aniline Substituent | Yield (%) |
| 4-OCH₃ | 4-CH₃ | 85 |
| 4-Cl | 4-CH₃ | 80 |
| 4-NO₂ | 4-CH₃ | 75 |
| 4-CH₃ | 4-Cl | 78 |
| 4-CH₃ | 4-Br | 72 |
Experimental Protocols
Protocol 1: Rhodium(I)-Catalyzed Cascade Synthesis of 4-Aryl-1,2,3,6-Tetrahydropyridines [1]
-
Reaction Setup: In a glovebox, add the α,β-unsaturated imine (1.0 equiv.), the alkyne (1.2 equiv.), [Rh(coe)₂Cl]₂ (2.5 mol %), and the phosphine ligand (5 mol %) to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated toluene to the vial.
-
Cyclization: Seal the vial and heat the reaction mixture at 80 °C for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C. Add a solution of an acid (e.g., pivalic acid, 5 equiv.) in toluene, followed by the addition of a reducing agent (e.g., NaBH₄, 3 equiv.).
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.
Protocol 2: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines [2]
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equiv.) and the β-nitroolefin (1.2 equiv.) in CH₂Cl₂ at -25 °C, add the quinine-derived squaramide catalyst (0.5 mol %).
-
Addition of Imine: After stirring for a few minutes, add the aldimine (2.0 equiv.).
-
Reaction: Stir the reaction mixture at -25 °C for 1.5 to 4 days, monitoring the progress by TLC.
-
Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and directly purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflows for Rhodium-catalyzed and Organocatalytic synthesis.
Caption: Logical relationships in the synthesis of 4-aryl-1,2,3,6-tetrahydropyridines.
References
- 1. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]
- 5. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
Improving yield and purity of 4-(4-Bromophenyl)-tetrahydropyridine synthesis
Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-tetrahydropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding this synthesis. 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is a valuable heterocyclic building block used in the development of therapeutic agents, particularly for targeting neurological disorders.[1] However, its synthesis can present challenges related to yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-(4-Bromophenyl)-tetrahydropyridine?
A1: The most common and versatile method for synthesizing 4-aryl tetrahydropyridines is the Suzuki-Miyaura cross-coupling reaction.[2][3] This involves coupling an N-protected tetrahydropyridine-derived boronic acid or ester with 1,4-dibromobenzene or a similar aryl halide. Other notable methods include the Heck reaction, which couples an unsaturated halide with an alkene, and to a lesser extent for this specific structure, the Pictet-Spengler reaction or Grignard reagent additions.[4][5][6]
Q2: Why is the Suzuki-Miyaura coupling often the preferred method?
A2: The Suzuki-Miyaura coupling is favored due to its high tolerance for a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[3] It generally provides good yields and high selectivity, making it a robust choice for constructing the C-C bond between the tetrahydropyridine ring and the bromophenyl group.[3][7]
Q3: What are the most significant challenges when synthesizing 4-(4-Bromophenyl)-tetrahydropyridine?
A3: The main challenges typically encountered are low reaction yields and difficulties in product purification. Low yields can stem from several issues, especially in Suzuki coupling, such as catalyst deactivation, inefficient transmetalation, and side reactions like protodeboronation (loss of the boron group) and homo-coupling of the boronic acid.[8][9] Purification can be complicated by byproducts that have similar polarity to the desired product.[10]
Troubleshooting Guide
Category: Low Reaction Yield
Q4: My Suzuki coupling reaction is resulting in a low yield. What are the first things I should check?
A4: When troubleshooting a low-yield Suzuki coupling, a systematic approach is crucial. Start by verifying the following:
-
Reagent Quality: Ensure that the boronic acid/ester and the aryl bromide are fresh and have high purity. Boronic acids can degrade over time, especially if they are electron-deficient, leading to protodeboronation.[8]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[8] Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.[8][10]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade or oxidize upon storage.[8] Use fresh catalyst and ligands stored under an inert atmosphere.
-
Base and Solvent Purity: The choice of base is critical and can influence both the reaction rate and side reactions.[8] Use a high-purity base and anhydrous solvents. Water content can affect the reaction, though some Suzuki protocols use aqueous solvent mixtures.[10]
Q5: I suspect protodeboronation of my boronic acid is the primary issue. How can I minimize this side reaction?
A5: Protodeboronation is a common side reaction that cleaves the C-B bond, reducing the amount of boronic acid available for the desired coupling.[8] To mitigate this:
-
Choice of Base: Use a milder base or one that is less nucleophilic. The base's role is to activate the boronic acid, but overly harsh conditions can promote protodeboronation.[8]
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly, keeping its concentration low and minimizing decomposition.[8]
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can decrease the extent of protodeboronation.[8]
Q6: How can I tell if my palladium catalyst is being deactivated, and what can I do to prevent it?
A6: Catalyst deactivation often manifests as a sluggish or stalled reaction. The primary causes are exposure to oxygen, which oxidizes the active Pd(0) to Pd(II), and the degradation of phosphine ligands.[8][11]
-
Prevention: The most critical step is maintaining a strictly inert atmosphere throughout the reaction setup and duration.[8] Use fresh, high-purity, and degassed solvents.
-
Ligand Choice: Some phosphine ligands are prone to oxidation. Consider using more robust Buchwald-type ligands or N-heterocyclic carbene (NHC) ligands, which can offer greater stability and activity.[11]
Category: Low Purity & Side Reactions
Q7: My TLC plate shows a significant amount of a non-polar byproduct, likely from homo-coupling. How can this be suppressed?
A7: Homo-coupling, the reaction of two boronic acid molecules, is a common side reaction that forms a biaryl impurity (in this case, 4,4'-dibromobiphenyl).[9] It is often promoted by the presence of Pd(II) species and oxygen.[9]
-
Ensure Complete Pd(II) Reduction: If using a Pd(II) precatalyst (like Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) state.
-
Strictly Anaerobic Conditions: Oxygen can promote homo-coupling. Thoroughly deoxygenate your reaction mixture.[9]
-
Stoichiometry: Adding the aryl halide in a slight excess can sometimes reduce the homo-coupling of the boronic acid.[12]
Q8: The purification of my product is difficult due to impurities with very similar Rf values on TLC. What are these impurities and how can I avoid them?
A8: Impurities with similar polarity are often structurally related to the product. Common culprits include:
-
Homo-coupled Product: As discussed above, this is a frequent byproduct. Optimizing the reaction to minimize its formation is the best strategy.
-
Protodeboronated Starting Material: If the boronic acid starting material undergoes protodeboronation, it can lead to impurities.
-
Ligand-derived Impurities: Phenylated impurities can arise from the phosphorus ligands used in the reaction.[13] Using ligands without aryl groups or optimizing the reaction to prevent ligand degradation can help.
Data Presentation
The yield of tetrahydropyridine synthesis is highly dependent on the specific substrates and reaction conditions. The tables below summarize data from representative coupling reactions used to form C-C bonds in related heterocyclic systems.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Dichloropyrimidines [12]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃ · CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
Table 2: Optimization of Pictet-Spengler Reaction Conditions for Tetrahydrofuro[3,2-c]pyridines [14]
| Entry | Solvent | Time (h) | Temp (°C) | Acid (equiv) | Yield (%) |
| 2 | CH₃CN | 5.5 | 50 | HCl (1.0) | 53 |
| 6 | Toluene | 2 | 70 | HCl (1.0) | 58 |
| 8 | 1,4-Dioxane | 2 | 70 | HCl (1.0) | 8 |
| 17 | AcOH | 1 | 70 | HCl (2.0) | 52 |
| 18 | AcOH | 5 | 70 | HCl (2.0) | 67 |
Detailed Experimental Protocols
Protocol: Synthesis of 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions to synthesize 4-aryl tetrahydropyridines.[2][15]
Materials:
-
1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-ylboronic acid pinacol ester
-
1,4-Dibromobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (deionized and degassed)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-ylboronic acid pinacol ester (1.0 equiv), 1,4-dibromobenzene (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 3:1:1 ratio, 5 mL per mmol of boronic ester). Stir the mixture to create a suspension.
-
Catalyst Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 equiv), to the flask under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine.
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic for the synthesis.
Caption: General experimental workflow for Suzuki synthesis.
References
- 1. 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Multicomponent Synthesis of Tetrahydropyridines
Welcome to the technical support center for the multicomponent synthesis of tetrahydropyridines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of tetrahydropyridines via multicomponent reactions.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?
A: Low or no yield in multicomponent reactions for tetrahydropyridine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Probable Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical for reaction success.[1]
-
Catalyst: If you are not using a catalyst, consider employing one, as many of these reactions benefit from acidic or basic catalysis. If you are using a catalyst, its loading is crucial; too little may lead to an incomplete reaction, while an excess can promote side reactions.[1]
-
Solvent: The polarity of the solvent significantly impacts the reaction. Polar protic solvents like ethanol are often effective.[1] It is advisable to perform a solvent screen to identify the optimal medium for your specific substrates.
-
Temperature: Some reactions proceed well at room temperature, while others require heating.[1] Conversely, excessive heat can lead to the decomposition of reactants or products. Monitor your reaction at different temperatures to find the optimal range.
-
-
Impure Reactants: The purity of your starting materials, such as aldehydes, amines, and β-ketoesters, is crucial. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.[1]
-
Incorrect Reaction Time: It is essential to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC).[1] Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product degradation or the formation of side products.[1]
Problem 2: Formation of Significant Side Products
Q: I am observing a significant amount of side products in my reaction mixture, making purification difficult. How can I minimize their formation?
A: The formation of side products is a common challenge in multicomponent reactions due to competing reaction pathways.[2]
Probable Causes and Solutions:
-
Inadequate Control of Reaction Conditions: As with low yields, optimizing the catalyst, solvent, and temperature can significantly improve the selectivity towards the desired tetrahydropyridine.[1]
-
Order of Reagent Addition: The sequence in which you add the reactants can influence the reaction pathway. In some cases, a stepwise addition of reagents can prevent the formation of side products by, for example, allowing for the formation of an intermediate before the addition of the final component.[3]
-
Competing Reaction Pathways: In reactions like the Hantzsch synthesis, which can be a route to dihydropyridine precursors of tetrahydropyridines, common side products can arise from:
Problem 3: Difficulties in Product Purification
Q: I am struggling to purify my target tetrahydropyridine from the crude reaction mixture. What are some effective purification strategies?
A: Purification of tetrahydropyridines can be challenging due to their chemical nature.
Recommended Purification Techniques:
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities.[2] For basic pyridine compounds that may exhibit tailing on silica gel, adding a small amount of a base like triethylamine to the eluent can mitigate this issue.[2]
-
Acid-Base Extraction: Since tetrahydropyridines are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the product and extract it into the aqueous layer, separating it from non-basic impurities. The desired compound can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common multicomponent reactions used for synthesizing tetrahydropyridines?
A1: Several multicomponent reactions (MCRs) are employed for the synthesis of tetrahydropyridines. One of the most well-known is a variation of the Hantzsch dihydropyridine synthesis , where the initial dihydropyridine product can be reduced to the corresponding tetrahydropyridine.[4] Other powerful methods include organocatalytic domino reactions, such as the Michael/aza-Henry/cyclization cascade, which can provide enantioselective access to highly substituted tetrahydropyridines.[5][6] The aza-Diels-Alder reaction also offers a versatile route to the tetrahydropyridine core.[7]
Q2: How can I monitor the progress of my tetrahydropyridine synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction.[1] By spotting the reaction mixture on a TLC plate at different time points, you can visualize the consumption of starting materials and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.
Q3: My reaction is highly exothermic. How can I control it safely?
A3: Exothermic reactions can pose safety risks and lead to the formation of degradation products.[2] To manage a highly exothermic reaction, consider the following strategies:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over a period can help control the rate of heat generation.[2]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a stable, low temperature throughout the reaction.[2]
-
Dilution: Conducting the reaction at a lower concentration can help dissipate heat more effectively.[2]
Quantitative Data Summary
The following table summarizes the influence of different reducing agents and acids on the yield and diastereomeric ratio (dr) of a tetrahydropyridine product (6e) from a dihydropyridine precursor. This data highlights the importance of optimizing reduction conditions for achieving high yield and selectivity.
| Entry | Reducing Agent | Acid | Solvent | Yield (%) [c] | dr [d] |
| 1 | Hantzsch Ester | - | PhMe–EtOH | 52 | 50:50 |
| 2 | H₂ (1 atm), Pd/C | - | PhMe–EtOH | 65 | 50:50 |
| 3 | NaBH₄ | PivOH | PhMe–EtOH | 75 | 92:8 |
| 4 | NaBH₄ | AcOH | PhMe–EtOH | 82 | 92:8 |
| 5 | Na(CN)BH₃ | AcOH | PhMe–EtOH | 87 | 68:32 |
| 6 | Na(AcO)₃BH | AcOH | PhMe–EtOH | 85 | 95:5 |
| 7 | Me₄N(AcO)₃BH | AcOH | PhMe–EtOH | 78 | 96:4 |
| 8 | Me₄N(AcO)₃BH | AcOH | PhMe–DCM | 81 | 89:11 |
| 9 | Na(AcO)₃BH | TsOH | PhMe–EtOH | (35) | (54:46) |
| 10 | Na(AcO)₃BH | TFA | PhMe–EtOH | 17 | (27:73) |
Notes on the data:
-
[c] Determined by GC-MS using an internal standard; yield = total yield of tetrahydropyridine isomers with regard to the imine starting material.[8]
-
[d] dr = ratio of the depicted all-cis product to the sum of other diastereomers.[8]
Experimental Protocols
General Protocol for the Multicomponent Synthesis of Tetrahydropyridine-5-carboxamide
This is a generalized procedure and should be adapted based on specific substrates and optimization experiments.[1]
-
Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1.0 mmol), the β-ketoamide (e.g., acetoacetanilide, 1.0 mmol), and the amine source (e.g., ammonium acetate or a primary amine, 1.0-1.5 mmol).[1]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL) and the optimized amount of catalyst, if required.[1]
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (room temperature or heated) for the predetermined time.[1]
-
Monitoring: Monitor the progress of the reaction by TLC.[1]
-
Workup: Once the reaction is complete, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. The crude product is then collected by vacuum filtration.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Tetrahydropyridine Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyridines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing tetrahydropyridines?
A1: Several effective methods are employed for tetrahydropyridine synthesis. The most prominent include multicomponent reactions (MCRs), aza-Diels-Alder reactions, and cascade reactions involving C-H activation.[1] MCRs are highly efficient as they form multiple bonds in a single step from simple starting materials.[1][2] The aza-Diels-Alder reaction is a powerful tool for constructing the tetrahydropyridine ring with good control over stereochemistry.[1][3] Cascade reactions, often catalyzed by transition metals like rhodium, can yield highly substituted tetrahydropyridines with excellent diastereoselectivity.[1][4]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in tetrahydropyridine synthesis can arise from several factors. Key areas to investigate include the choice and loading of the catalyst, the reaction solvent, temperature, and the purity of your starting materials. Optimizing these parameters is crucial. For instance, in some multicomponent reactions, the absence of a catalyst may result in only trace amounts of the product. It is also important to monitor the reaction over time, as prolonged reaction times can sometimes lead to product degradation.
Q3: I am observing the formation of significant side products. How can I enhance the selectivity of my reaction?
A3: The formation of side products is a common challenge. To improve selectivity, focus on optimizing the reaction conditions, including catalyst, solvent, and temperature. In multicomponent reactions, the order of reagent addition can significantly influence the reaction pathway and minimize the formation of undesired products.[5] If your reactants or intermediates are sensitive to air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[5]
Q4: I'm struggling with low diastereoselectivity in my reaction. What factors should I investigate?
A4: Low diastereoselectivity is a frequent hurdle, particularly in stereoselective syntheses. The key factors influencing diastereoselectivity are the choice of catalyst, solvent, and reaction temperature. Lowering the reaction temperature often enhances selectivity. The nature of substituents and protecting groups on the reactants also plays a critical role. For example, in rhodium-catalyzed cascade reactions, the choice of acid and reducing agent is crucial for high diastereoselectivity.
Q5: How can I effectively monitor the progress of my tetrahydropyridine synthesis?
A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most tetrahydropyridine syntheses.[3] By regularly sampling the reaction mixture and analyzing it by TLC, you can determine the point of maximum product formation and identify when the starting materials have been consumed. This helps in deciding the optimal reaction time and preventing potential product degradation from prolonged reaction times. For some reactions, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable monitoring tool.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | Screen different catalysts (e.g., Brønsted acids, Lewis acids, organocatalysts). Optimize catalyst loading; too little may be ineffective, while too much can promote side reactions. In some cases, a catalyst-free approach at room temperature may be optimal.[6] |
| Inappropriate Solvent | Perform a solvent screen to identify the optimal medium. Solvent polarity can significantly impact reaction rates and yields. For some multicomponent reactions, polar protic solvents like ethanol have been shown to be effective. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Some reactions proceed well at room temperature, while others require heating to achieve a reasonable rate.[5] However, excessive heat can lead to the decomposition of reactants or products.[5] |
| Suboptimal Reaction Time | Monitor the reaction progress using TLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product degradation.[5] |
| Impure Starting Materials | Ensure the purity of all starting materials (aldehydes, amines, β-ketoesters, etc.). Impurities can act as catalyst poisons or participate in side reactions, leading to lower yields.[7][8][9][10] |
Issue 2: Formation of Side Products/Low Selectivity
| Potential Cause | Troubleshooting Steps |
| Non-optimized Reaction Conditions | Fine-tune the catalyst, solvent, and temperature to favor the desired reaction pathway. |
| Incorrect Order of Reagent Addition | In multicomponent reactions, the sequence of adding reactants can be critical. Experiment with different addition orders.[5] |
| Air/Moisture Sensitivity | If reactants, intermediates, or the catalyst are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Competing Reaction Pathways | Analyze the reaction mixture to identify the major side products. Understanding the structure of these byproducts can provide insights into competing reaction pathways and help in devising strategies to minimize them. |
Issue 3: Product Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Difficult to Crystallize | If direct crystallization from the reaction mixture is unsuccessful, concentrate the crude product and attempt purification by column chromatography. For basic tetrahydropyridine derivatives that may streak on silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation. |
| Co-elution of Impurities during Chromatography | Try different solvent systems for chromatography. If impurities persist, consider a final purification step by recrystallization from a suitable solvent or solvent mixture.[11][12][13][14] |
| Product Degradation on Silica Gel | Some tetrahydropyridine derivatives may be unstable on silica gel.[15] In such cases, consider using a different stationary phase like alumina or purification by recrystallization. |
| Difficulty in Removing Solvent | For high-boiling point solvents like DMF or DMSO that may be required for some reactions, removal under high vacuum may be necessary. Azeotropic distillation with a lower-boiling solvent can also be an effective strategy. |
Data Presentation
Table 1: Effect of Solvent on the Yield of a Tetrahydropyridine Synthesis
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 92 |
| 2 | Ethanol | 85 |
| 3 | Acetonitrile | 78 |
| 4 | Dichloromethane | 65 |
| 5 | Toluene | 55 |
| 6 | Water | 40 |
| 7 | Solvent-free | 88 |
Data is illustrative and based on typical results for multicomponent tetrahydropyridine syntheses.
Table 2: Optimization of Catalyst Loading for a Tetrahydropyridine Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | LaCl₃·7H₂O | 5 | 75 |
| 2 | LaCl₃·7H₂O | 10 | 92 |
| 3 | LaCl₃·7H₂O | 15 | 88 |
| 4 | (±)-CSA | 10 | 90 |
| 5 | (±)-CSA | 15 | 85 |
| 6 | ZnO Nanoparticles | 0.5 | 95 |
Data compiled from various sources to illustrate the impact of catalyst choice and loading.[6][16][17]
Experimental Protocols
Protocol 1: General Procedure for a One-Pot Multicomponent Synthesis of Tetrahydropyridines
This protocol describes a general method for the synthesis of highly functionalized tetrahydropyridines from an aldehyde, an amine, and a β-ketoester.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Amine (e.g., aniline or benzylamine) (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Catalyst (e.g., (±)-Camphorsulfonic acid (CSA), 10 mol%)
-
Solvent (e.g., ethanol) or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, amine, and β-ketoester.
-
Add the catalyst.
-
If using a solvent, add it to the flask.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC.
-
Upon completion, if the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., ethanol).
-
If the product does not precipitate, the solvent (if used) is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[17]
Protocol 2: General Procedure for Aza-Diels-Alder Synthesis of Tetrahydropyridines
This protocol outlines a general procedure for the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction.
Materials:
-
Aza-diene precursor (e.g., α-halogeno hydrazone) (1.0 equiv)
-
Dienophile (e.g., 3-vinylindole) (1.2 equiv)
-
Base (e.g., triethylamine) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aza-diene precursor and the anhydrous solvent.
-
Add the dienophile to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base dropwise via syringe.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.[3]
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Mandatory Visualizations
Caption: A decision tree for troubleshooting low yields in tetrahydropyridine synthesis.
Caption: A general experimental workflow for the aza-Diels-Alder synthesis of tetrahydropyridines.
Caption: A simplified mechanistic pathway for a multicomponent tetrahydropyridine synthesis.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigarra.up.pt [sigarra.up.pt]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. database.ich.org [database.ich.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. How To [chem.rochester.edu]
- 13. Purification [chem.rochester.edu]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. benchchem.com [benchchem.com]
- 16. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of Tetrahydropyridine Isomers
Welcome to the Technical Support Center for the HPLC analysis of tetrahydropyridine isomers. This resource is tailored for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common challenges encountered during the chromatographic separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the HPLC separation of tetrahydropyridine isomers often challenging?
The separation of tetrahydropyridine isomers can be difficult due to their similar physicochemical properties, such as polarity, molecular weight, and pKa values.[1] Positional isomers and diastereomers may have only subtle structural differences, while enantiomers are physically and chemically identical in an achiral environment, necessitating specialized chiral separation techniques.[2][3] Furthermore, as basic compounds, tetrahydropyridines are prone to interacting with residual silanols on silica-based HPLC columns, which can lead to poor peak shapes, such as tailing.[4][5]
Q2: What are the initial steps to take when experiencing poor separation or peak shape?
When encountering issues with your HPLC separation, a systematic approach to troubleshooting is crucial. Start by verifying the fundamental aspects of your system and method.
}
Initial HPLC Troubleshooting Workflow.
Q3: How can I improve the peak shape for my basic tetrahydropyridine isomers?
Peak tailing is a common issue when analyzing basic compounds like tetrahydropyridines.[4] This is often due to secondary interactions with acidic silanol groups on the surface of silica-based columns. Several strategies can be employed to mitigate this issue:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can deprotonate the silanol groups, reducing their interaction with the protonated basic analyte. However, ensure the pH remains within the stable range for your column.[6]
-
Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak symmetry.[1] Note that some additives may not be compatible with mass spectrometry (MS) detection.[4]
-
Increased Buffer Strength: A higher ionic strength mobile phase can also help to shield the silanol interactions and improve peak shape.[7]
-
Modern Column Technology: Employing newer, high-purity silica columns with advanced end-capping or columns with charged surface technology can significantly reduce silanol interactions.[1]
Troubleshooting Guides
Issue 1: Poor Resolution Between Positional Isomers or Diastereomers
Symptom: Peaks are co-eluting or have very little separation (Resolution < 1.5).
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Systematically adjust the ratio of your organic modifier to the aqueous phase. A change of just 1% in organic solvent can significantly alter retention and selectivity.[1] Consider switching the organic solvent (e.g., from acetonitrile to methanol) as this can change the separation selectivity.[8] |
| Incorrect Stationary Phase | The column chemistry may not be suitable for the isomers. For aromatic tetrahydropyridines, consider a stationary phase that offers π-π interactions, such as a phenyl-hexyl or PFP (pentafluorophenyl) column.[9] |
| Inadequate pH Control | The pH of the mobile phase can influence the ionization state of the isomers, affecting their retention. Optimize the pH to maximize differences in the isomers' pKa values.[10] |
| Elevated Temperature | Lowering the column temperature can sometimes increase the separation factor between isomers.[9] |
Issue 2: No Separation of Enantiomers
Symptom: A single peak is observed for a known racemic mixture.
Possible Causes and Solutions:
This issue arises because enantiomers are not distinguishable in an achiral environment. A chiral selector is required to form transient diastereomeric complexes that can be separated.[11]
}
Approaches for Chiral HPLC Separation.
-
Direct Methods (Most Common):
-
Chiral Stationary Phases (CSPs): This is the most widely used approach.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are effective for a broad range of compounds, including tetrahydropyridines.[2]
-
Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, and the separation is performed on an achiral column.[11]
-
-
Indirect Methods:
-
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[11]
-
Issue 3: Shifting Retention Times
Symptom: The retention time of the isomer peaks varies between injections or runs.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare mobile phases accurately, preferably by weight, and ensure thorough mixing.[1] Use fresh, high-purity solvents.[12] |
| Column Equilibration Issues | Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially for gradient methods. This can take 5-10 column volumes or more.[1][13] |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. Changes in ambient temperature can cause retention time drift.[1] |
| Pump Malfunction | Inconsistent flow rates will lead to shifting retention times. Check for leaks and ensure the pump is properly maintained and primed.[14] |
Issue 4: Split Peaks
Symptom: A single peak appears as two or is "split" at the apex.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase whenever possible.[6] |
| Partial Column Blockage | The inlet frit of the guard or analytical column may be partially blocked. Backflushing the column or replacing the frit may resolve the issue.[6] |
| Void at Column Inlet | A void or channel may have formed at the top of the column packing. This can sometimes be fixed by repacking the inlet or replacing the column.[12] |
| Injector Issues | A faulty injector rotor seal can cause split peaks.[14] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Tetrahydropyridine Enantiomers
This protocol provides a general methodology for separating enantiomeric tetrahydropyridine isomers using a chiral stationary phase.[2]
Objective: To separate and quantify the enantiomers of a chiral tetrahydropyridine derivative.
Materials:
-
HPLC system with UV or Diode Array Detector (DAD).
-
Chiral stationary phase column (e.g., polysaccharide-based like Daicel Chiralpak series).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile).
-
Mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA)).
-
Sample of tetrahydropyridine racemate dissolved in a suitable solvent.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are a good starting point for many compounds.[2]
-
Mobile Phase Screening:
-
Begin with a standard mobile phase system, such as hexane/isopropanol (e.g., 90:10 v/v).[2]
-
Systematically vary the ratio of the polar modifier (isopropanol) to optimize separation.
-
For basic analytes like tetrahydropyridines, adding a small amount of a basic modifier like DEA (e.g., 0.1%) to the mobile phase can significantly improve peak shape and resolution.[2]
-
-
System Setup and Equilibration:
-
Install the chiral column and set the flow rate (typically 0.5 - 1.0 mL/min).[2]
-
Set the column temperature (e.g., 25 °C), noting that temperature can influence selectivity.[2]
-
Set the UV detection wavelength based on the analyte's absorbance spectrum.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]
-
-
Sample Injection and Analysis:
-
Prepare a dilute solution of the racemate (e.g., 0.1 - 1.0 mg/mL) in the mobile phase or a compatible solvent.[2]
-
Inject a small volume (e.g., 5 - 20 µL) onto the column.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) if required.[2]
-
Quantitative Data Summary
The following table summarizes typical starting conditions for HPLC method development for tetrahydropyridine isomers, based on common practices for pyridine derivatives.
| Parameter | Reversed-Phase (Diastereomers/Positional Isomers) | Chiral Separation (Enantiomers) |
| Stationary Phase | C18, C8, Phenyl-Hexyl, PFP[4][9] | Polysaccharide-based (e.g., Chiralpak series)[2] |
| Mobile Phase A | Water with buffer (e.g., 20 mM Ammonium Formate)[7] | N/A (Normal Phase) |
| Mobile Phase B | Acetonitrile or Methanol[8] | Hexane or Heptane[2] |
| Modifier | 0.1% Formic Acid (for acidic pH) or 0.1% Ammonium Hydroxide (for basic pH)[7] | Isopropanol or Ethanol[2] |
| Additive | N/A | 0.1% Diethylamine (for basic analytes)[2] |
| Flow Rate | 0.5 - 1.5 mL/min[4] | 0.5 - 1.0 mL/min[2] |
| Temperature | 25 - 40 °C[4] | 25 °C (can be varied)[2] |
| Detection | UV (based on analyte's λmax)[4] | UV (based on analyte's λmax)[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 10. mastelf.com [mastelf.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. rheniumgroup.co.il [rheniumgroup.co.il]
- 13. lcms.cz [lcms.cz]
- 14. youtube.com [youtube.com]
Stability issues of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride in solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride in solution. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to assess and manage compound stability.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: The solid hydrochloride salt should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[1] Storing under an inert gas atmosphere is also recommended to prevent oxidation.[2] For long-term stability, especially in solution, storage at -20°C or -80°C is advisable, although stability under these conditions should be experimentally verified.[3]
Q2: What solvents are recommended for dissolving this compound?
A2: While specific solubility data is limited, hydrochloride salts of similar compounds are typically soluble in aqueous solutions like sterile saline or buffers, as well as some organic solvents.[3] For cell-based assays, dissolving in DMSO for a stock solution, followed by dilution in an aqueous buffer or cell culture medium is a common practice. Always verify solubility and stability in your specific experimental solvent.
Q3: Are there any known chemical incompatibilities?
A3: Yes, the compound is incompatible with strong oxidizing agents and bases.[1] Bases will deprotonate the hydrochloride salt, forming the free base which may have different solubility and stability characteristics. Strong oxidizing agents can potentially oxidize the tetrahydropyridine ring.
Q4: What is the expected stability of this compound in an aqueous solution at room temperature?
A4: The stability of tetrahydropyridine derivatives in solution can be variable. The general consensus for related compounds is to use freshly prepared solutions whenever possible.[3] If storage is necessary, solutions are typically stable for shorter periods at 4°C and for longer durations when frozen at -20°C to -80°C.[3] However, empirical testing is required to confirm stability in your specific buffer and storage conditions.
Troubleshooting Stability Issues
Q5: I am observing a loss of my compound's peak in HPLC analysis over a short period. What could be the cause?
A5: Rapid degradation in solution can be triggered by several factors:
-
Oxidation: The tetrahydropyridine ring is susceptible to oxidation, which can be catalyzed by light, air (oxygen), or trace metal ions.
-
pH Instability: The compound may be unstable at the pH of your solution. Hydrolysis can occur under strongly acidic or basic conditions.[4][5]
-
Photodegradation: Exposure to light, especially UV, can cause degradation.[4][5]
-
Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., certain plastics).
Q6: How can I troubleshoot and prevent the degradation of my compound in solution?
A6: A systematic approach is best. Use the following decision tree to identify and mitigate the source of instability.
Caption: Troubleshooting decision tree for compound degradation.
Guide to Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for understanding a compound's intrinsic stability, identifying potential degradation products, and establishing degradation pathways.[5][6]
Q7: What is a forced degradation study and why should I perform one?
A7: A forced degradation study, or stress testing, involves subjecting a compound to harsh conditions (acid, base, oxidation, heat, light) that are more severe than accelerated stability conditions.[5] The objectives are:
-
To determine the intrinsic stability of the molecule.[5]
-
To identify likely degradation products that could form during storage or use.
-
To elucidate potential degradation pathways.[5]
-
To develop and validate stability-indicating analytical methods (e.g., HPLC) that can separate the parent compound from all its degradants.[6]
Q8: What is a potential degradation pathway for this compound?
A8: A primary degradation pathway for tetrahydropyridine compounds is oxidation to the corresponding pyridinium salt. This is analogous to the well-known metabolic activation of the neurotoxin MPTP to MPP+.[7][8] This oxidation can occur under chemical (oxidizing agents) or metabolic (enzymatic) conditions.
Caption: Potential oxidative degradation pathway.
Q9: Can you provide a general protocol for a forced degradation study?
A9: Yes. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] The following protocol outlines the common stress conditions. An analytical technique like HPLC with UV or MS detection is required to analyze the results.
Experimental Protocol: Forced Degradation Study
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.
2. Application of Stress Conditions:
-
For each condition, mix the stock solution with the stressor in a 1:1 ratio.
-
Include a control sample (stock solution with diluent only) kept at benign conditions (e.g., 4°C, protected from light).
-
The workflow is illustrated below.
Caption: Experimental workflow for a forced degradation study.
3. Stress Conditions Details: [4][5]
-
Acid Hydrolysis: Mix stock with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix stock with 3-6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution (in a sealed vial) in a heat chamber at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. Run a dark control in parallel.
4. Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
For acid/base samples, neutralize with an equimolar amount of base/acid before injection into the HPLC system.
-
Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the parent peak area and the formation of new peaks corresponding to degradants.
Q10: How should I present the data from my stability study?
A10: Summarize the quantitative results in a clear, structured table. This allows for easy comparison of the compound's stability under different stress conditions.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | No. of Degradants | Major Degradant Peak Area (%) | Observations |
| Control (4°C) | 48 | 99.8 | 0 | - | Clear solution |
| 0.1 M HCl (60°C) | 2 | 95.2 | 1 | 3.5 | No color change |
| 8 | 85.1 | 2 | 11.2 (major), 2.1 (minor) | No color change | |
| 24 | 60.7 | 2 | 28.9 (major), 4.5 (minor) | Slight yellowing | |
| 0.1 M NaOH (60°C) | 2 | 98.1 | 1 | 1.2 | No color change |
| 8 | 92.5 | 1 | 6.8 | No color change | |
| 24 | 80.3 | 2 | 15.4 (major), 2.9 (minor) | No color change | |
| 3% H₂O₂ (RT) | 2 | 88.4 | 1 | 10.5 | No color change |
| 8 | 65.9 | 1 | 31.2 | No color change | |
| 24 | 30.1 | 1 | 65.7 | No color change | |
| Thermal (80°C) | 24 | 99.1 | 0 | - | No color change |
| 48 | 98.5 | 1 | 0.8 | No color change | |
| Photolytic | 24 | 94.3 | 1 | 4.9 | No color change |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data following the described protocol.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound [myskinrecipes.com]
- 3. protocols.io [protocols.io]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 [chemicalbook.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Poor Solubility of Tetrahydropyridine Derivatives in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of tetrahydropyridine derivatives during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my tetrahydropyridine derivatives show poor solubility in aqueous assay buffers?
A1: Tetrahydropyridine derivatives often possess a lipophilic (fat-loving) molecular structure, which leads to low solubility in aqueous (water-based) solutions.[1][2] This inherent hydrophobicity can cause the compound to precipitate out of solution, leading to inaccurate and unreliable assay results.[3][4]
Q2: What are the common consequences of poor compound solubility in biological assays?
A2: Poor solubility can lead to several issues, including:
-
Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration in the assay is lower than the nominal concentration, leading to an underestimation of its potency (e.g., higher IC50 values).[3][4]
-
Poor reproducibility: Inconsistent dissolution between experiments can result in high variability and poor reproducibility of data.[3][4]
-
False negatives: A potentially active compound may appear inactive if it does not reach the target in a sufficient concentration.
-
Inaccurate structure-activity relationships (SAR): Inaccurate potency data can mislead medicinal chemistry efforts to optimize the compound series.[4]
Q3: How can I visually identify a solubility problem in my assay plate?
A3: Precipitation of a compound in an assay plate can sometimes be observed as a cloudy or hazy appearance in the well, or even as visible particulate matter. However, microprecipitation can occur without being visible to the naked eye. It is good practice to visually inspect your stock solutions and final assay plates.[5]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4:
-
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a state of saturation where the rates of dissolution and precipitation are equal.
-
Kinetic solubility refers to the concentration of a compound that can be reached by dissolving it from a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. Precipitation may occur over time as the system moves towards thermodynamic equilibrium. In drug discovery, kinetic solubility is often more relevant for in vitro assays.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with tetrahydropyridine derivatives.
Problem: Compound precipitates upon dilution into aqueous buffer.
Possible Cause: The aqueous solubility of the compound is exceeded.
Solutions:
-
Optimize Co-solvent Concentration:
-
Recommendation: Dimethyl sulfoxide (DMSO) is a common co-solvent for preparing stock solutions.[5][6] However, the final concentration of DMSO in the assay should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts and toxicity.[5]
-
Action: Determine the maximum tolerable DMSO concentration for your assay system and ensure your dilution scheme does not exceed it.
-
-
pH Modification:
-
Recommendation: Tetrahydropyridine derivatives are often basic. Adjusting the pH of the buffer can increase the proportion of the more soluble ionized form of the compound.[2][7]
-
Action: Test a range of buffer pH values to find the optimal pH for solubility without affecting the biological target or assay components.
-
-
Use of Solubilizing Excipients:
-
Recommendation: Various excipients can be used to enhance solubility.[8][9]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility.[1][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds.[2][10] Examples include Tween® 80 and Pluronic® F-68. The concentration should be kept above the critical micelle concentration (CMC) but below levels that could disrupt cell membranes or protein structure.
-
-
Action: Screen a panel of solubilizing excipients at various concentrations to identify the most effective one for your compound.
-
-
Particle Size Reduction:
-
Recommendation: For solid formulations, reducing the particle size increases the surface area available for dissolution.[2][11]
-
Action: Techniques like micronization or nanosuspension can be employed, though these are more common for in vivo formulations.[11][12] For lab-scale experiments, sonication of the final diluted solution can help in dispersing the compound.[5]
-
Problem: Inconsistent or non-reproducible assay results.
Possible Cause: Incomplete or variable dissolution of the compound.
Solutions:
-
Stock Solution Preparation and Handling:
-
Standardized Dilution Protocol:
-
Recommendation: The method of diluting the stock solution into the aqueous buffer can impact solubility.
-
Action: Develop a standardized and consistent dilution protocol. For example, adding the stock solution to the buffer while vortexing can aid in rapid dispersion.
-
Experimental Protocols
Protocol 1: Screening for Optimal Solubilizing Excipient
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of the tetrahydropyridine derivative in 100% DMSO.
-
Prepare Excipient Solutions: Prepare a series of aqueous buffer solutions containing different concentrations of the chosen excipient (e.g., HP-β-CD at 0.5%, 1%, 2% w/v or Tween® 80 at 0.01%, 0.05%, 0.1% v/v).
-
Compound Dilution: Add the compound stock solution to each excipient solution to achieve the desired final concentration (e.g., 100 µM). Include a control with no excipient.
-
Equilibration and Observation: Incubate the solutions at room temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation.
-
Quantification (Optional): Centrifuge the samples to pellet any precipitated compound. Measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Compound Addition: Add an excess amount of the solid tetrahydropyridine derivative to each buffer.
-
Equilibration: Agitate the samples at a constant temperature for 24 hours to reach equilibrium.
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant for each pH value using a validated analytical method.
Quantitative Data Summary
The following table provides a hypothetical example of how different formulation strategies can improve the aqueous solubility of a model tetrahydropyridine derivative.
| Formulation Strategy | Concentration of Excipient | Apparent Solubility (µg/mL) | Fold Increase |
| Control (Aqueous Buffer) | - | 1.5 | 1.0 |
| pH Adjustment | pH 6.0 | 5.2 | 3.5 |
| pH 5.0 | 15.8 | 10.5 | |
| Co-solvent | 5% DMSO | 8.7 | 5.8 |
| 10% Ethanol | 6.3 | 4.2 | |
| Cyclodextrin | 1% HP-β-CD | 25.4 | 16.9 |
| 2% HP-β-CD | 48.9 | 32.6 | |
| Surfactant | 0.05% Tween® 80 | 18.1 | 12.1 |
| 0.1% Pluronic® F-68 | 15.5 | 10.3 |
Visualizations
Signaling Pathway
Many tetrahydropyridine derivatives are investigated for their effects on the central nervous system, often targeting monoamine oxidases (MAO) or serotonin receptors.[13][14][15] For instance, inhibition of MAO-B by certain tetrahydropyridine analogs can increase dopamine levels, a key strategy in managing Parkinson's disease.[14] Some derivatives also interact with serotonin receptors, like the 5-HT2A receptor, which is coupled to the Gq/G11 signaling pathway.[13][16]
Caption: 5-HT2A receptor signaling pathway.
Experimental Workflow
The following workflow outlines a systematic approach to troubleshooting and overcoming the poor solubility of tetrahydropyridine derivatives in assays.
Caption: Workflow for solubility enhancement.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmpas.com [jmpas.com]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Storage and Handling of Tetrahydropyridine Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tetrahydropyridine compounds to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: My tetrahydropyridine compound is showing signs of degradation (e.g., color change, unexpected peaks in HPLC). What is the likely cause?
A1: The most common cause of degradation in tetrahydropyridine compounds is oxidation. The tetrahydropyridine ring is susceptible to oxidation, which can lead to the formation of corresponding dihydropyridinium and pyridinium species.[1] This process can be accelerated by exposure to oxygen, light, and elevated temperatures.
Q2: What is the primary mechanism of oxidation for tetrahydropyridine compounds?
A2: The oxidation of 1,2,3,6-tetrahydropyridines typically involves a two-electron oxidation at the alpha-carbon to the nitrogen atom, resulting in the formation of a 2,3-dihydropyridinium species. This intermediate can then be further oxidized to the more stable aromatic pyridinium species.[1] This process can be catalyzed by enzymes, such as monoamine oxidase B and cytochrome P-450, but can also occur non-enzymatically during storage, particularly in the presence of oxygen and light.[1]
Q3: How can I minimize the oxidation of my tetrahydropyridine compounds during storage?
A3: To minimize oxidation, it is crucial to control the storage environment. Key strategies include:
-
Inert Atmosphere: Store compounds under an inert gas like argon or nitrogen to displace oxygen.[2]
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect from light, as photodegradation can initiate or accelerate oxidation.
-
Temperature Control: Store compounds at low temperatures (e.g., -20°C or -80°C) to slow down the rate of chemical degradation. However, be aware that for some compounds, lower temperatures can increase the solubility of oxygen in the solvent, potentially increasing oxidation rates if not stored under an inert atmosphere.
-
Solvent Choice: Use high-purity, degassed solvents for preparing solutions to minimize dissolved oxygen and reactive impurities.
Q4: Are there any recommended antioxidants for stabilizing tetrahydropyridine solutions?
A4: While specific data for tetrahydropyridines is limited, antioxidants that are effective for other amine compounds can be considered. These fall into two main categories:
-
Radical Scavengers: Compounds like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) can terminate the free radical chain reactions that propagate oxidation.[3]
-
Chelating Agents: If metal-catalyzed oxidation is a concern, a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions.[3][4]
The choice and concentration of an antioxidant should be carefully validated for compatibility and effectiveness with your specific tetrahydropyridine compound.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
-
Possible Cause: Formation of oxidation products (dihydropyridinium and pyridinium species).
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, synthesize or obtain standards of the potential oxidation products to confirm their retention times.
-
Review Storage Conditions: Check if the compound was stored under an inert atmosphere, protected from light, and at the recommended temperature.
-
Analyze a Fresh Sample: Prepare a solution from a fresh, unopened batch of the compound and analyze it immediately to see if the unexpected peaks are present.
-
Perform a Forced Degradation Study: Intentionally degrade a sample of your compound (see Experimental Protocols section) to observe the degradation profile and confirm if the unexpected peaks correspond to degradation products.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of the tetrahydropyridine compound in the stock solution or during the experiment, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
-
Protect from Light During Assay: Use amber-colored plates or cover plates with foil during incubation steps.
-
Quantify Compound in Solution: Use a validated HPLC method to determine the concentration of the active compound in your stock and working solutions before and after the experiment to assess stability under assay conditions.
-
Quantitative Data on Compound Stability
The stability of tetrahydropyridine compounds is highly dependent on their specific structure and the storage conditions. The following table provides an illustrative example of how stability data might be presented. Actual stability will vary.
| Storage Condition | Timepoint | % Remaining Parent Compound (Illustrative) |
| Room Temperature, Air, Light | 24 hours | < 50% |
| Room Temperature, Air, Dark | 24 hours | 70-80% |
| 4°C, Air, Dark | 7 days | 90-95% |
| -20°C, Inert Gas, Dark | 1 month | > 99% |
| -80°C, Inert Gas, Dark | 6 months | > 99% |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Tetrahydropyridine Compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
Tetrahydropyridine compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA)
Methodology:
-
Sample Preparation: Prepare stock solutions of the tetrahydropyridine compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Keep a control sample wrapped in foil under the same conditions.
-
HPLC Analysis: Analyze all samples by HPLC. A typical starting condition is a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds) in a gradient elution. Monitor at a wavelength where the parent compound and potential degradation products have good absorbance.
Protocol 2: HPLC Method for Quantification of Tetrahydropyridine and its Oxidation Products
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% TFA (or 0.1% DEA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA (or 0.1% DEA)
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by the UV-Vis spectrum of the tetrahydropyridine compound and its expected oxidation products. A DAD can be used to monitor multiple wavelengths.
-
Injection Volume: 10 µL
Quantification:
-
Create a calibration curve using standards of known concentrations for the parent tetrahydropyridine compound.
-
If standards for the degradation products are available, create separate calibration curves for their quantification.
-
If standards for degradation products are not available, their amounts can be estimated as a percentage of the total peak area.
Visualizations
Caption: Oxidation of a tetrahydropyridine to a pyridinium ion.
Caption: A logical workflow for troubleshooting compound degradation.
References
Technical Support Center: Managing Neurotoxic Effects in Animal Studies with MPTP Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPTP and its analogs in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is there significant variability in the neurotoxic effects of MPTP in my animal studies?
A1: Variability in MPTP-induced neurotoxicity is a well-documented issue and can be attributed to several factors:
-
Animal Strain: Different mouse strains exhibit varying sensitivity to MPTP. C57BL/6 mice are known to be highly susceptible, while strains like BALB/c are more resistant.[1][2] This difference is partly due to variations in the activity of monoamine oxidase B (MAO-B), the enzyme that converts MPTP to its toxic metabolite, MPP+.[1]
-
Age and Sex: The age and sex of the animals can influence the extent of neurodegeneration.[3][4] It is crucial to use animals of a consistent age and sex within an experiment to minimize this variability.
-
MPTP Dosing Regimen: The dose, frequency, and route of MPTP administration significantly impact the outcome.[1][5] Acute high-dose regimens tend to cause more widespread and rapid neuronal loss, while chronic low-dose regimens may produce a more progressive degeneration.[1][5]
-
Housing and Husbandry: Environmental factors, including housing conditions and diet, can affect the animals' overall health and their response to the neurotoxin.
Q2: My MPTP-treated animals are not showing significant motor deficits in behavioral tests. What could be the reason?
A2: The lack of robust behavioral deficits is a common challenge in MPTP mouse models.[5][6] Several factors could contribute to this:
-
Insufficient Dopaminergic Lesion: The degree of dopamine depletion may not be severe enough to manifest as clear motor impairments. A striatal dopamine depletion of over 80% is generally considered necessary to observe significant motor deficits.
-
Behavioral Test Sensitivity: Some behavioral tests may not be sensitive enough to detect subtle motor impairments. It is advisable to use a battery of tests that assess different aspects of motor function, such as the open field test (for general activity), the rotarod test (for motor coordination and balance), and the pole test (for bradykinesia).[7][8]
-
Compensatory Mechanisms: The brain has compensatory mechanisms that can mask the functional consequences of partial dopaminergic neuron loss.
-
Timing of Behavioral Assessment: The timing of behavioral testing relative to MPTP administration is critical. Some deficits may be transient, while others may take time to develop.[6]
Q3: What are the essential safety precautions when working with MPTP and MPTP-treated animals?
A3: MPTP is a potent neurotoxin and requires strict safety protocols.[9][10][11][12] Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat, and safety glasses when handling MPTP powder or solutions.[9][11]
-
Ventilation: All procedures involving MPTP, including weighing and solution preparation, should be performed in a certified chemical fume hood.[9][11]
-
Animal Handling: Handle MPTP-treated animals in a biological safety cabinet for at least 72 hours after the last injection, as the toxin and its metabolites are excreted in urine and feces.[9][11]
-
Waste Disposal: All contaminated materials, including bedding, carcasses, and unused MPTP solutions, must be disposed of as hazardous waste according to institutional guidelines.
-
Emergency Procedures: Establish clear procedures for accidental spills or exposure.
Troubleshooting Guides
Problem 1: High Mortality Rate in MPTP-Treated Animals
| Possible Cause | Troubleshooting Steps |
| MPTP Dose Too High | The acute toxicity of MPTP can cause animal death unrelated to dopaminergic neurodegeneration.[13] Reduce the dose of MPTP or switch to a sub-acute or chronic dosing regimen.[5] |
| Animal Strain Susceptibility | Some mouse strains are more susceptible to the lethal effects of MPTP.[1] Consider using a more resistant strain or titrating the dose for the specific strain being used. |
| Dehydration and Malnutrition | MPTP can induce general malaise, leading to reduced food and water intake. Provide supportive care, such as softened food mash on the cage floor and easily accessible water sources. Monitor animal weight daily during and after MPTP administration. |
| Peripheral Side Effects | MPTP can have cardiovascular side effects.[13] Ensure animals are healthy and free from underlying conditions before starting the experiment. |
Problem 2: Inconsistent Neurochemical and Histological Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent MPTP Administration | Ensure accurate and consistent dosing for all animals. Use proper injection techniques (e.g., intraperitoneal, subcutaneous) and ensure the MPTP solution is well-mixed and stable. |
| Variability in Tissue Dissection | Inconsistent dissection of brain regions (e.g., striatum, substantia nigra) can lead to variable neurochemical and histological results. Use a brain matrix and clear anatomical landmarks to ensure consistent dissections. |
| Issues with Tissue Processing and Analysis | Follow standardized protocols for tissue homogenization, protein quantification, HPLC analysis, and immunohistochemistry. Ensure all reagents are fresh and equipment is properly calibrated. |
| Timing of Tissue Collection | The time course of neurodegeneration can vary depending on the MPTP regimen.[13] Collect tissues at a consistent time point after the last MPTP injection to ensure you are measuring the desired stage of neurodegeneration. |
Quantitative Data Summary
Table 1: Strain-Dependent Susceptibility to MPTP-Induced Striatal Dopamine Depletion in Mice
| Mouse Strain | MPTP-Induced Dopamine Depletion (%) | Reference |
| C57BL/6 | 85% | [2] |
| BALB/c | 58% | [2] |
Table 2: Comparison of Different MPTP Dosing Regimens in C57BL/6 Mice
| Dosing Regimen | MPTP Dose | Outcome | Reference |
| Acute | 4 injections of 20 mg/kg, 2 hours apart | Severe striatal dopamine depletion, significant motor deficits | [5] |
| Sub-acute | 1 injection of 30 mg/kg daily for 5 days | Significant dopaminergic cell loss, sometimes associated with hyperactivity | [5][6] |
| Chronic | 1 injection of 4 mg/kg daily for 28 days | Progressive dopaminergic neurodegeneration, impairments in balance | [5] |
Experimental Protocols
Protocol 1: Sub-acute MPTP Administration in Mice
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile 0.9% saline to a final concentration of 3 mg/mL. Prepare the solution fresh daily and protect it from light.
-
Administration: Administer MPTP intraperitoneally (i.p.) at a dose of 30 mg/kg once daily for five consecutive days.[6] A control group should receive an equal volume of saline.
-
Post-Injection Monitoring: Monitor the animals closely for signs of distress, weight loss, and changes in behavior for at least 72 hours after the last injection.
-
Tissue Collection: Euthanize the animals at the desired time point (e.g., 7 or 21 days after the last injection) and collect brain tissue for neurochemical or histological analysis.
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus: Use an accelerating rotarod apparatus.
-
Acclimation and Training: Acclimate the mice to the testing room for at least 30 minutes before the test. Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 2-3 trials per day for 2-3 days before MPTP administration.
-
Testing: Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Analysis: Compare the average latency to fall between the control and MPTP-treated groups.
Protocol 3: HPLC Analysis of Striatal Dopamine
-
Tissue Preparation: Dissect the striata on an ice-cold plate, weigh them, and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.
-
Homogenization: Homogenize the tissue in a solution containing an internal standard (e.g., 3,4-dihydroxybenzylamine) in 0.1 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Injection: Filter the supernatant and inject a sample into the HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantification: Calculate the concentration of dopamine and its metabolites (DOPAC and HVA) by comparing the peak areas to those of known standards. Normalize the values to the tissue weight.
Visualizations
Caption: MPTP metabolism and mechanism of neurotoxicity.
Caption: Experimental workflow for a neuroprotection study.
Caption: Troubleshooting decision tree for result variability.
References
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPTP susceptibility in the mouse: behavioral, neurochemical, and histological analysis of gender and strain differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations of Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral phenotyping of the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwo.ca [uwo.ca]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. uwyo.edu [uwyo.edu]
- 13. modelorg.com [modelorg.com]
Technical Support Center: Refining Dosage and Administration of Tetrahydropyridines In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydropyridines in vivo, with a primary focus on the widely used neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to model Parkinson's disease.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MPTP-induced neurotoxicity?
A1: MPTP, a lipophilic compound, readily crosses the blood-brain barrier.[1][2] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in glial cells, specifically astrocytes, into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[1][2][3] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[1][4][5] Inside these neurons, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[3][6][7] This process leads to ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons in the substantia nigra.[7][8][9]
Q2: Which animal species is most suitable for MPTP-induced models of Parkinson's disease?
A2: Non-human primates exhibit the highest sensitivity to MPTP and develop a parkinsonian syndrome that closely resembles the human condition, including clinical, pathological, and biochemical features.[2][8][10] However, due to logistical and ethical considerations, mice are the most widely used animals in MPTP research.[8][11] Rats are generally resistant to MPTP neurotoxicity.[8][11] Among mouse strains, the C57BL/6 strain is known to be the most sensitive to MPTP.[12]
Q3: What are the common routes of administration for MPTP in mice?
A3: The most common routes of administration for MPTP in mice are intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[8] Intranasal administration has also been explored as a less invasive method that can produce progressive motor and non-motor symptoms.[13][14]
Q4: How should I prepare and handle MPTP solutions?
A4: MPTP hydrochloride is soluble in water (up to 10 mg/ml) and DMSO.[15] For in vivo injections, it is typically dissolved in sterile saline (0.9% NaCl).[8][13] Aqueous solutions of MPTP can be stored at 4°C for up to 24 hours.[15] Due to its neurotoxicity, all handling of MPTP and MPTP-containing solutions should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, double gloves, and respiratory protection.[16]
Troubleshooting Guide
Q1: I am not observing the expected level of dopaminergic neurodegeneration in my MPTP-treated mice. What could be the issue?
A1: Several factors could contribute to a lack of neurodegeneration:
-
Mouse Strain and Substrain: Different mouse strains and even substrains can exhibit varying sensitivity to MPTP.[12][17] For instance, C57BL/6J mice from different vendors may have different responses. It is crucial to use a sensitive strain, such as C57BL/6, and to be consistent with the source of the animals.[12]
-
Dosage and Regimen: The dose and timing of MPTP administration are critical. Acute high-dose regimens may not produce the same results as chronic, lower-dose regimens.[12][18] Refer to the dosage tables below and established protocols to ensure your regimen is appropriate for the desired outcome.
-
MPTP Quality and Storage: Ensure the MPTP hydrochloride used is of high purity and has been stored correctly. Improper storage can lead to degradation of the compound.
-
Injection Technique: Inaccurate injection technique, particularly with intraperitoneal injections, can lead to variable absorption and reduced efficacy. Ensure proper restraint and needle placement.[19]
Q2: My mice are showing high mortality rates after MPTP administration. How can I reduce this?
A2: High mortality is often a sign of excessive toxicity. Consider the following adjustments:
-
Reduce the Dose: The dose of MPTP may be too high for the specific strain, age, or sex of the mice being used.[17] Try reducing the dose per injection. For example, C57BL/6J mice can have significant mortality with doses of 20 mg/kg given in four injections, but fare better with 18 mg/kg per injection.[17]
-
Adjust the Dosing Schedule: Spacing out the injections can reduce acute toxicity. Instead of multiple injections in one day, a subacute or chronic model with daily or weekly injections might be better tolerated.[8][18]
-
Animal Health: Ensure the mice are healthy and not stressed before MPTP administration. Pre-existing health conditions can increase susceptibility to toxicity.
Q3: The behavioral deficits in my MPTP-treated mice are not consistent or significant. How can I improve my behavioral analysis?
A3: Inconsistent behavioral results can be due to several factors:
-
Timing of Assessment: The timing of behavioral testing relative to the last MPTP dose is crucial. Some deficits may be transient, while others develop over time.[18] It is important to have a clear timeline for your behavioral assessments.
-
Severity of the Lesion: The degree of dopaminergic neuron loss directly impacts the severity of motor deficits.[17][18] Ensure your MPTP regimen is sufficient to produce a significant lesion. Immunohistochemical or biochemical analysis should be performed to correlate the behavioral phenotype with the extent of neurodegeneration.[8]
-
Choice of Behavioral Tests: Not all behavioral tests are equally sensitive to MPTP-induced deficits. The pole test, open field test, and rotarod test are commonly used to assess motor function in MPTP-treated mice.[8]
Quantitative Data Summary
Table 1: Common MPTP Dosing Regimens in Mice
| Dosing Regimen | Dose | Route of Administration | Dosing Schedule | Expected Outcome | Reference(s) |
| Acute | 10–20 mg/kg | i.p. or s.c. | Four times at 1–2 hour intervals | 40-90% striatal dopamine depletion | [8][17][18] |
| Subacute | 30 mg/kg/day | i.p. or s.c. | Daily for 5 consecutive days | 40–50% striatal dopamine depletion; apoptosis | [8][17][18] |
| Chronic | 25 mg/kg (with 250 mg/kg probenecid) | i.p. or s.c. | Twice a week for 5 weeks | Progressive neurodegeneration | [8] |
| Intranasal | 1 mg/nostril | Intranasal | Single administration | Progressive non-motor and motor symptoms | [13][14] |
Table 2: Pharmacokinetic Parameters of Select Tetrahydropyridines
| Compound | Animal Model | Route | Key Pharmacokinetic Parameter(s) | Finding | Reference(s) |
| MPTP | Mouse | i.p. | Peak striatal MPP+ levels | ~90 minutes after injection | [17] |
| MPTP | Mouse | i.p. | Detectable striatal MPP+ | No longer detectable 8 hours post-injection | [17] |
| Nimodipine | Mouse | i.v. | Brain/plasma concentration ratio (AUCbrain/AUCplasma) | 3 to 5 times higher than nifedipine and amlodipine | [20] |
| (+/-)-DHP-014 | Rat | Oral | Bioavailability | 8.2% | [21] |
| Decitabine (with Tetrahydrouridine) | Mouse | Oral | Absorption Time | Extended with co-administration of tetrahydrouridine | [22][23] |
Experimental Protocols
Protocol 1: Acute MPTP Administration in Mice
This protocol is adapted from established methods to induce a rapid and significant loss of dopaminergic neurons.[8][17]
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Materials:
-
MPTP hydrochloride (Sigma-Aldrich, M0896)
-
Sterile 0.9% saline
-
Animal scale
-
Syringes (1 mL) with 27-gauge needles
-
-
Preparation of MPTP Solution:
-
Under a chemical fume hood, dissolve MPTP hydrochloride in sterile saline to a final concentration of 1-2 mg/mL. The concentration should be adjusted based on the average weight of the mice to ensure an appropriate injection volume (e.g., 10 mL/kg).
-
Prepare the solution fresh on the day of injection.
-
-
Dosing Procedure:
-
Weigh each mouse accurately to calculate the individual dose.
-
Administer MPTP at a dose of 18-20 mg/kg via intraperitoneal (i.p.) injection.
-
Repeat the injection every 2 hours for a total of four doses.
-
-
Post-Injection Monitoring:
-
Monitor the animals closely for any adverse reactions, such as distress or severe motor impairment.
-
Provide easy access to food and water.
-
-
Tissue Collection and Analysis:
-
Euthanize mice 7 days after the last MPTP injection.
-
Harvest brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum, or for HPLC analysis of dopamine and its metabolites.[17]
-
Protocol 2: In Vitro Neuroprotection Assay
This protocol provides a method for screening the neuroprotective effects of tetrahydropyridine derivatives against MPP+-induced toxicity in a cell culture model.[24]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MPP+ iodide (Sigma-Aldrich, D048)
-
Test tetrahydropyridine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells according to standard protocols.
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test tetrahydropyridine compound for 24 hours.
-
After pre-treatment, add MPP+ to the wells to induce neurotoxicity (the optimal concentration of MPP+ should be determined empirically, typically in the low millimolar range).
-
-
Assessment of Cell Viability:
-
After a 24-48 hour incubation with MPP+, assess cell viability using the MTT assay.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Determine the EC50 (half-maximal effective concentration) of the test compound for neuroprotection.
-
Visualizations
References
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Evidence of Increased nNOS Activity in Acute MPTP Neurotoxicity: A Functional Pharmacological MRI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 9. What have we learned from clinical cases of MPTP poisoning? — Brain Stuff [brainstuff.org]
- 10. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPTP Parkinsonism and Implications for Understanding Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. The intranasal administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a new rodent model to test palliative and neuroprotective agents for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. modelorg.com [modelorg.com]
- 18. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Brain pharmacokinetics and in vivo receptor binding of 1,4-dihydropyridine calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of 4-Aryl-1,4-Dihydropyridine Derivatives and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of a 4-(4-Bromophenyl)-1,4-dihydropyridine analogue against established neuroprotective agents, Nimodipine and Edaravone. The information is supported by experimental data from in vitro and in vivo studies to assist researchers in evaluating potential therapeutic candidates for neurodegenerative diseases.
Introduction to the Compounds
Due to the limited availability of specific neuroprotective data for 4-(4-Bromophenyl)-tetrahydropyridine, this guide focuses on a structurally related analogue with documented neuroprotective activity: 6-amino-4-(4-bromophenyl)-3-methyl-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (referred to as Compound 4g ). This compound belongs to the 1,4-dihydropyridine class, known for its potential neuroprotective properties.[1]
For a comprehensive comparison, we will evaluate Compound 4g against two clinically relevant neuroprotective agents:
-
Nimodipine: A dihydropyridine calcium channel blocker used to reduce brain damage after subarachnoid hemorrhage.[2][3][4]
-
Edaravone: A free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][6][7]
Quantitative Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of the selected compounds from various experimental models.
Table 1: In Vitro Neuroprotective Effects on SH-SY5Y Human Neuroblastoma Cells
| Compound | Neurotoxic Insult | Concentration | Cell Viability Assay | Outcome (% Protection or Effect) | Reference |
| Compound 4g | Rotenone (30 µM) + Oligomycin A (10 µM) | 1 µM | MTT | 77.9% protection | [8] |
| Nimodipine | Ethanol (200 mM) | 20 µM | LDH | 39.1% reduction in cytotoxicity | [3] |
| Nimodipine | Osmotic Stress (450 mosmol/L NaCl) | 20 µM | LDH | 34.7% reduction in cytotoxicity | [2] |
| Edaravone | H₂O₂ (25 µM) | Not specified | Neurite Length | 67% protection (26% reduction vs. 93% in control) | [9] |
| Edaravone + GDNF | H₂O₂ (50 µM) | Not specified | Neurite Length | 58% protection (37% reduction vs. 95% in control) | [9] |
Table 2: In Vivo Neuroprotective Effects in the MPTP-Induced Mouse Model of Parkinson's Disease
| Compound | Dosing Regimen | Animal Model | Outcome Measure | Result | Reference |
| Nimodipine | 10 mg pellet, s.c., 7 days prior to MPTP | C57BL/6 mice | Tyrosine Hydroxylase (TH) positive cell loss in Substantia Nigra | Almost complete prevention of cell loss (vs. 20% of control in MPTP group) | [10] |
| Nimodipine | 5 mg/kg and 20 mg/kg, p.o., b.i.d. for 9 days | C57-BL/6 mice | Dopamine and Serotonin depletion | Dose-related attenuation of neurochemical changes | [3] |
| Edaravone | 1 mg/kg and 10 mg/kg, i.p., daily for 4 weeks | Wobbler mice (ALS model) | Number of spinal motor neurons | Significant increase in motor neurons at 10 mg/kg | [11] |
| Edaravone | Not specified | Nrf2/G93A mice (ALS model) | Rotarod test | Significant alleviation of motor decline and oxidative stress | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Neuroprotection Assay: Oxidative Stress in SH-SY5Y Cells
This protocol is adapted from studies evaluating neuroprotection against mitochondrial complex inhibitors.[8][13]
1. Cell Culture:
- Human SH-SY5Y neuroblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
2. Treatment:
- Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
- The following day, cells are pre-treated with various concentrations of the test compound (e.g., Compound 4g, Nimodipine, Edaravone) or vehicle (DMSO) for 24 hours.
- After pre-treatment, the medium is replaced with fresh medium containing the test compound and the neurotoxic stimuli, a combination of Rotenone (30 µM) and Oligomycin A (10 µM), to induce oxidative stress.
- Control wells receive only the vehicle or the test compound without the neurotoxins.
3. Cell Viability Assessment (MTT Assay):
- After 24 hours of incubation with the neurotoxins, the medium is removed.
- 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.[4][7][14][15][16]
- The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
- The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is calculated as the percentage recovery of cell viability in the presence of the test compound compared to the cells treated with the neurotoxins alone.
In Vivo Neuroprotection Assay: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol is a standard method for inducing Parkinson's-like neurodegeneration in mice.[2][17][18][19]
1. Animals:
- Male C57BL/6 mice, 8-10 weeks old, are commonly used due to their susceptibility to MPTP.[20]
2. MPTP Administration:
- Acute Regimen: A common protocol involves four intraperitoneal (i.p.) injections of MPTP-HCl (20 mg/kg, free base) dissolved in saline, administered at 2-hour intervals.
- Sub-chronic Regimen: Alternatively, a daily i.p. injection of MPTP (25-30 mg/kg) for five consecutive days can be used.[17]
- Control animals receive saline injections following the same schedule.
3. Test Compound Administration:
- The test compound (e.g., Nimodipine, Edaravone) or vehicle is administered according to the specific study design. This can be before (pre-treatment), during, and/or after MPTP administration to assess prophylactic or therapeutic effects. The route of administration (e.g., oral gavage, i.p. injection, subcutaneous pellets) and dosing will vary depending on the compound's properties.
4. Behavioral Assessment:
- Motor function can be assessed using tests such as the rotarod test (for motor coordination and balance) and the open-field test (for locomotor activity) at various time points after MPTP administration.[21]
5. Neurochemical and Histological Analysis:
- Seven to twenty-one days after the last MPTP injection, animals are euthanized.
- Brains are collected, and the striatum and substantia nigra are dissected.
- Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
- Histological Analysis: The substantia nigra is sectioned and stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons is quantified using stereological methods to assess the extent of neuronal loss.
Mandatory Visualization
Signaling Pathway: Neuroprotection via ERK/Bcl-2 Pathway
The diagram below illustrates a key signaling pathway implicated in the neuroprotective effects of various compounds. Activation of the Extracellular signal-Regulated Kinase (ERK) pathway can lead to the upregulation of the anti-apoptotic protein Bcl-2, thereby promoting neuronal survival.[13][22][23]
Caption: ERK/Bcl-2 signaling pathway in neuroprotection.
Experimental Workflow: In Vitro Neuroprotection Assay
The following diagram outlines the workflow for assessing the neuroprotective effects of a compound against a neurotoxin in a cell-based assay.
Caption: Workflow for in vitro neuroprotection screening.
Logical Relationship: MPTP-Induced Neurodegeneration Model
This diagram illustrates the key steps and logical flow of an in vivo study using the MPTP mouse model to evaluate a neuroprotective agent.
Caption: MPTP in vivo model logical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of nimodipine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced depletions in the biogenic amine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Construction of MPTP-induced PD mouse model [bio-protocol.org]
- 5. Nuclear ERK1/2 signaling potentiation enhances neuroprotection and cognition via Importinα1/KPNA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pretreatment with nimodipine prevents MPTP-induced neurotoxicity at the nigral, but not at the striatal level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced oxidative stress and the treatment by edaravone in mice model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of ERK1/2 Pathway in the Pathophysiology of Alzheimer’s Disease: An Overview and Update on New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay [protocols.io]
- 14. atcc.org [atcc.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. modelorg.com [modelorg.com]
- 17. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MPTP-induced mouse model of Parkinson’s disease [bio-protocol.org]
- 19. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Control of cell death and mitochondrial fission by ERK1/2 MAP kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 23. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of 4-Aryl-1,2,3,6-Tetrahydropyridine Analogs: A Multi-Target Analysis
A detailed examination of 4-aryl-1,2,3,6-tetrahydropyridine analogs reveals a versatile scaffold with potent activity across multiple, structurally distinct G-protein coupled receptors (GPCRs), including dopamine D2, corticotropin-releasing factor 1 (CRF1), and serotonin 5-HT2C receptors. This guide provides a comparative analysis of the potency of various analogs, supported by experimental data and detailed methodologies, to assist researchers in drug discovery and development.
This guide synthesizes data from multiple studies to offer a comparative overview of the structure-activity relationships (SAR) of 4-aryl-1,2,3,6-tetrahydropyridine derivatives. The potency of these analogs is highly dependent on the nature and position of substituents on both the aryl ring and the tetrahydropyridine core, influencing their affinity and selectivity for different receptor targets.
Quantitative Comparison of Analog Potency
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of various 4-aryl-1,2,3,6-tetrahydropyridine analogs for the dopamine D2, CRF1, and 5-HT2C receptors.
Table 1: Dopamine D2 Receptor Binding Affinity of 4-Aryl-1,2,3,6-Tetrahydropyridine Analogs
| Compound ID | Aryl Substituent | Other Modifications | Receptor Subtype | Binding Affinity (Ki, nM) |
| Analog 1 | 4-Fluorophenyl | N-arylpropionyl | Bovine Striatal D2 | >5000 |
| D2AAK1_3 | Not Specified | 5-ethoxyindole and 1-benzyl-4-piperidone derived | Human D2 | 151 |
Table 2: CRF1 Receptor Antagonist Potency of 4-Aryl-1,2,3,6-Tetrahydropyridine Analogs
| Compound ID | Aryl Substituent | Other Modifications | Assay Type | Potency (IC50, nM) |
| CRA1000 | 3-Fluorophenyl | 2-(N-(2-methylthio-4-isopropylphenyl)-N-ethylamino)-6-methylpyrimidine | [125I]ovine CRF binding | 30 |
| CRA1001 | 3-Fluorophenyl | 2-(N-(2-bromo-4-isopropylphenyl)-N-ethylamino)-6-methylpyrimidine | [125I]ovine CRF binding | 38 |
| CRA0165 (2m) | Not Specified | 5-aryl-1,2,3,6-tetrahydropyridinopyrimidine | CRF(1) receptor binding | 11[1] |
Table 3: 5-HT2C Receptor Agonist Activity of 4-Aryl-1,2,3,6-Tetrahydropyridine Analogs
Specific quantitative data for a series of 4-aryl-1,2,3,6-tetrahydropyridine analogs as 5-HT2C agonists was not available in the searched literature in a comparative tabular format. However, studies indicate that structure-activity relationships have been explored for this class of compounds at the 5-HT2C receptor through binding and functional assays.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to determine the potency of 4-aryl-1,2,3,6-tetrahydropyridine analogs.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the affinity of a compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow for Dopamine D2 Receptor Binding Assay
References
- 1. A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Results for Tetrahydropyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of promising in vitro findings into successful in vivo outcomes is a critical hurdle in drug discovery. This guide provides a comparative analysis of in vitro and in vivo data for select tetrahydropyridine (THP) compounds, a class of heterocyclic molecules with diverse pharmacological activities. By presenting quantitative data, detailed experimental protocols, and visualizing the cross-validation workflow, this guide aims to offer researchers a valuable resource for evaluating the therapeutic potential of THP derivatives.
Workflow for Cross-Validation of Preclinical Candidates
The successful development of a drug candidate relies on a systematic progression from initial laboratory-based assays to comprehensive testing in living organisms. This workflow diagram illustrates the key stages in the cross-validation of in vitro and in vivo results for tetrahydropyridine compounds.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo data for representative tetrahydropyridine compounds, focusing on their anti-inflammatory and monoamine oxidase (MAO) inhibitory activities.
Table 1: Anti-Inflammatory Activity of Tetrahydropyridine Derivatives
This table presents a comparison of in vitro inhibition of TNF-α production and in vivo anti-inflammatory efficacy for selected THP compounds.
| Compound ID | In Vitro Assay | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy (ID50) | Reference |
| Compound 17 | Inhibition of LPS-induced TNF-α production in human whole blood | 1.86 µM | Inhibition of LPS-induced TNF-α production in mice | 5.98 mg/kg | [1] |
| Compound 3i | Inhibition of LPS-induced TNF-α production in human whole blood | Not reported | Inhibition of LPS-induced TNF-α production in mice | 1.42 mg/kg | [2] |
| Compound 3o | Inhibition of LPS-induced TNF-α production in human whole blood | 0.44 µM | Inhibition of LPS-induced TNF-α production in mice | Not reported | [2] |
| Compound 9f | Not reported | Not reported | Carrageenan-induced paw edema in rats | Significant activity, comparable to Indomethacin | [3] |
| Compound 9o | Not reported | Not reported | Carrageenan-induced paw edema in rats | Significant activity, comparable to Indomethacin | [3] |
| Compound 9d | Not reported | Not reported | Carrageenan-induced paw edema in rats | Significant activity, comparable to Indomethacin | [3] |
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Tetrahydropyridine Derivatives
This table summarizes the in vitro inhibitory activity of various THP derivatives against MAO-A and MAO-B. While direct in vivo efficacy data for these specific compounds was not available in the reviewed literature, the in vitro data provides a basis for selecting candidates for further in vivo testing.
| Compound Type | In Vitro Assay | Target | In Vitro Potency (IC50) | Reference |
| MPTP Analogues | MAO Inhibition Assay | MAO-A & MAO-B | Varies with substitution | [4] |
| 4-phenyl-1,2,3,6-tetrahydropyridine (PTP) | MAO Inhibition Assay | MAO-A selective | Competitive inhibition | [4] |
| Substituted Tetrahydropyridines | MAO Inhibition Assay | MAO-A & MAO-B | Micromolar to sub-micromolar range | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Protocol: Inhibition of LPS-Induced TNF-α Production in Human Whole Blood
This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant ex vivo model.
1. Materials:
-
Freshly drawn human whole blood from healthy volunteers.
-
Lipopolysaccharide (LPS) from E. coli.
-
Tetrahydropyridine test compounds dissolved in a suitable solvent (e.g., DMSO).
-
RPMI 1640 cell culture medium.
-
Human TNF-α ELISA kit.
2. Procedure:
-
Heparinized human whole blood is diluted with RPMI 1640 medium.
-
The diluted blood is pre-incubated with various concentrations of the tetrahydropyridine test compounds for 1 hour at 37°C.
-
LPS is then added to the blood samples to a final concentration of 10 ng/mL to stimulate TNF-α production.
-
The samples are incubated for an additional 6 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, the samples are centrifuged to separate the plasma.
-
The concentration of TNF-α in the plasma supernatant is quantified using a human TNF-α ELISA kit according to the manufacturer's instructions.[6]
-
The IC50 value, the concentration of the compound that inhibits TNF-α production by 50%, is calculated from the dose-response curve.[1]
In Vivo Protocol: LPS-Induced TNF-α Production in Mice
This in vivo model evaluates the ability of a test compound to suppress the systemic production of TNF-α in response to an inflammatory stimulus.[7]
1. Animals:
-
Male BALB/c mice (or other suitable strain), 8-10 weeks old.
2. Materials:
-
Lipopolysaccharide (LPS) from E. coli.
-
Tetrahydropyridine test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Saline solution.
-
Mouse TNF-α ELISA kit.
3. Procedure:
-
Mice are orally administered the tetrahydropyridine test compound at various doses.
-
One hour after compound administration, the mice are intraperitoneally injected with LPS at a dose of 0.5 mg/kg.
-
Ninety minutes after the LPS injection, blood is collected from the mice via cardiac puncture under anesthesia.
-
The blood is allowed to clot, and serum is separated by centrifugation.
-
The concentration of TNF-α in the serum is measured using a mouse TNF-α ELISA kit.[8]
-
The ID50 value, the dose of the compound that inhibits TNF-α production by 50%, is determined from the dose-response data.[1]
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[9]
1. Animals:
-
Male Sprague-Dawley rats, weighing 150-200g.
2. Materials:
-
Carrageenan (1% w/v in sterile saline).
-
Tetrahydropyridine test compound formulated in a suitable vehicle.
-
Reference anti-inflammatory drug (e.g., Indomethacin).
-
Plethysmometer.
3. Procedure:
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The rats are then orally administered the tetrahydropyridine test compound, vehicle, or the reference drug.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.[10]
-
The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the vehicle control group.[3]
In Vitro Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of a compound against the two isoforms of MAO, MAO-A and MAO-B.[11]
1. Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable substrate (e.g., kynuramine).
-
A detection system (e.g., a fluorescent probe that reacts with the product of the MAO reaction).
-
Tetrahydropyridine test compounds.
-
Reference inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B).
-
Assay buffer.
2. Procedure:
-
The MAO enzyme (either MAO-A or MAO-B) is pre-incubated with various concentrations of the tetrahydropyridine test compound in a microplate.[12]
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped, and the amount of product formed is measured using a suitable detection method (e.g., fluorescence).
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC50 value, the concentration of the compound that inhibits enzyme activity by 50%, is determined from the dose-response curve.[11]
References
- 1. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
A Comparative Analysis of Dopaminergic Cell Loss Induced by Tetrahydropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of different tetrahydropyridine isomers on dopaminergic neurons. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers investigating Parkinson's disease and developing novel neuroprotective therapies.
Introduction
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-established tool for modeling Parkinson's disease in various animal species.[1][2][3] Its systemic administration leads to a selective loss of dopaminergic neurons in the substantia nigra pars compacta, mimicking a key pathological hallmark of the human disease.[3] The neurotoxicity of MPTP is not inherent to the molecule itself but is dependent on its metabolic conversion to the active toxicant, 1-methyl-4-phenylpyridinium (MPP⁺).[4][5] This conversion is primarily mediated by the enzyme monoamine oxidase B (MAO-B) located in glial cells.[4] Subsequently, MPP⁺ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it accumulates and inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death.[3][5][6]
The position of the phenyl group on the tetrahydropyridine ring is a critical determinant of its neurotoxic potential. Isomers of MPTP, where the phenyl group is located at a different position, exhibit markedly different effects on dopaminergic neurons. This guide will compare the effects of MPTP with its non-toxic isomer, 1-methyl-3-phenyl-1,2,3,6-tetrahydropyridine (M-3-PTP), and discuss the structural features that govern their differential neurotoxicity.
Quantitative Comparison of Neurotoxicity
The neurotoxic potential of tetrahydropyridine isomers can be quantified by measuring various parameters, including the levels of dopamine and its metabolites in the striatum, and the number of surviving dopaminergic neurons in the substantia nigra. The following table summarizes the key quantitative findings from a comparative study between MPTP and M-3-PTP in mice.
| Parameter | Treatment Group | 2 Hours Post-Injection | 7 Days Post-Injection |
| Striatal Dopamine (DA) Concentration | MPTP (50 mg/kg) | ~50% reduction | Markedly reduced |
| M-3-PTP (50 mg/kg) | No significant change | No significant change | |
| Striatal 3-Methoxytyramine Concentration | MPTP (50 mg/kg) | ~10-fold increase | Not reported |
| M-3-PTP (50 mg/kg) | No significant change | No significant change | |
| Dopaminergic Neuron Degeneration | MPTP (50 mg/kg) | Not reported | Consistent with degeneration |
| M-3-PTP (50 mg/kg) | No evidence of toxicity | No evidence of toxicity |
Table 1: Comparison of the Effects of MPTP and M-3-PTP on the Dopaminergic System in Mice. Data is based on a study where male albino mice were injected with a single 50 mg/kg dose of either MPTP or M-3-PTP.
Signaling Pathways of MPTP-Induced Dopaminergic Cell Death
The neurotoxicity of MPTP is a complex process involving multiple signaling pathways that converge on apoptosis. Two key pathways are the caspase activation cascade and the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway.
Caspase Activation Pathway
MPTP, through its metabolite MPP⁺, induces mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. This triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: MPTP-induced caspase activation pathway.
ASK1-JNK Signaling Pathway
Oxidative stress, a major consequence of MPP⁺-induced mitochondrial dysfunction, activates the ASK1 signaling cascade. This pathway involves the phosphorylation of downstream kinases, ultimately leading to the activation of JNK and p38, which contribute to neuronal apoptosis.[7][8][9]
References
- 1. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPTP - Wikipedia [en.wikipedia.org]
- 6. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 7. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of apoptosis signal regulating kinase 1 (ASK1) and translocation of death-associated protein, Daxx, in substantia nigra pars compacta in a mouse model of Parkinson's disease: protection by alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Substituted Tetrahydropyridines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted tetrahydropyridine derivatives, detailing their structure-activity relationships (SAR) across various therapeutic targets. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
The tetrahydropyridine (THP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] By strategically modifying the substituents on the THP ring, researchers can fine-tune the pharmacological properties of these molecules, leading to the development of potent and selective agents for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[2] This guide delves into the SAR of substituted tetrahydropyridines, offering a comparative analysis of their performance against different biological targets.
Anticancer Activity: Targeting Proliferation in Cancer Cell Lines
Substituted tetrahydropyridines have demonstrated notable antiproliferative activity against various cancer cell lines. The nature and position of substituents on the benzoylamino moiety significantly influence their cytotoxic effects. A comparative analysis of several N-substituted[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines reveals key SAR insights.
Data Presentation: Anticancer Activity of Substituted Tetrahydropyridines
| Compound ID | Substituent (R) | Cell Line | IC50 (µM) |
| EH1 | 4-Methoxy | Ishikawa | >100 |
| MCF-7 | >100 | ||
| EH2 | 3,4-Dimethoxy | Ishikawa | 71.88 |
| MCF-7 | 67.19 | ||
| EH3 | 3,4,5-Trimethoxy | Ishikawa | >100 |
| MCF-7 | >100 | ||
| EH4 | 2-Trifluoromethyl | Ishikawa | >100 |
| MCF-7 | >100 |
Structure-Activity Relationship Analysis:
The data suggests that the presence and positioning of methoxy groups on the phenyl ring are critical for anticancer activity. Compound EH2 , with two methoxy groups at the 3 and 4 positions, exhibited the highest potency against both Ishikawa and MCF-7 cell lines.[1] In contrast, a single methoxy group (EH1 ) or three methoxy groups (EH3 ) resulted in a significant loss of activity. The electron-withdrawing trifluoromethyl group (EH4 ) also failed to confer significant antiproliferative effects. This indicates that a specific electronic and steric profile, likely afforded by the 3,4-dimethoxy substitution pattern, is optimal for interaction with the biological target.
Experimental Protocols: In Vitro Cytotoxicity Assay
The antiproliferative activity of the tetrahydropyridine derivatives was determined using a standard in vitro cytotoxicity assay against human cancer cell lines.
-
Cell Lines: Ishikawa (endometrial adenocarcinoma) and MCF-7 (breast adenocarcinoma).
-
Assay: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Signaling Pathway: COX-2 Inhibition in Cancer
Many tetrahydropyridine derivatives exert their anticancer effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[3] COX-2 catalyzes the production of prostaglandins, which are involved in inflammation and cell proliferation.[4][5]
Anti-inflammatory Activity: Modulating the Inflammatory Response
The anti-inflammatory properties of substituted tetrahydropyridines have been extensively studied, with the carrageenan-induced paw edema model in rats being a standard in vivo assay. The SAR in this context often relates to the electronic properties of the substituents on the phenyl ring.
Data Presentation: Anti-inflammatory Activity of Substituted Tetrahydropyridines
| Compound ID | Substituent (R) | In Vivo Edema Inhibition (%) @ 4h |
| 9d | 2-Methyl | Significant |
| 9f | 4-Methyl | Significant |
| 9o | 4-Ethyl | Significant |
| Unsubstituted | - | Moderate |
Structure-Activity Relationship Analysis:
Studies have shown that electron-donating groups on the benzene moiety enhance anti-inflammatory activity.[6] Compounds with methyl (9d , 9f ) or ethyl (9o ) substituents at the ortho or para positions of the benzene ring exhibited significant inhibition of paw edema, comparable to the standard drug indomethacin.[6] This suggests that increased electron density on the aromatic ring is favorable for interaction with the target, which is often COX-2 in the context of inflammation.
Experimental Protocols: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a widely accepted model for evaluating acute inflammation.
-
Animals: Typically, male Sprague-Dawley rats are used.
-
Procedure: A sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce localized edema. The test compounds or vehicle (control) are administered orally or intraperitoneally prior to the carrageenan injection.
-
Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle-treated control group.
Experimental Workflow
Monoamine Oxidase (MAO) Inhibition: A Target for Neurodegenerative Diseases
Substituted tetrahydropyridines have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease as they can increase dopamine levels in the brain.
Data Presentation: MAO-B Inhibitory Activity of Substituted Tetrahydropyridines
| Compound Scaffold | Key Substituents | MAO-B IC50 (µM) |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Unsubstituted | Substrate, not potent inhibitor |
| 1-Propargyl-4-styrylpiperidine (trans-isomer) | Propargyl on N, Styryl at C4 | 0.3422 |
| FTEAA | Multiple substitutions | ~1-10 (dual inhibitor) |
Structure-Activity Relationship Analysis:
The SAR for MAO inhibition is complex. The well-known neurotoxin MPTP is a substrate for MAO-B, and its bioactivation leads to the destruction of dopaminergic neurons.[1] Modifications to the MPTP scaffold have led to the development of potent MAO-B inhibitors. For instance, the introduction of a propargyl group on the nitrogen atom is a common feature in irreversible MAO inhibitors. The nature of the substituent at the 4-position of the tetrahydropyridine ring is also critical for selectivity and potency. Aromatic and bulky groups at this position are generally well-tolerated and can enhance binding to the enzyme's active site. The compound FTEAA, a highly substituted tetrahydropyridine, has been shown to be a dual inhibitor of both MAO-A and MAO-B.[1]
Experimental Protocols: MAO Inhibition Assay
In vitro assays are used to determine the inhibitory potential of compounds against MAO-A and MAO-B.
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A suitable substrate for each enzyme is used (e.g., kynuramine for both, or specific substrates for each isoform).
-
Detection: The activity of the enzyme is typically measured by monitoring the production of a fluorescent or colored product resulting from the enzymatic reaction. The rate of product formation is measured in the presence and absence of the test compound.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from the dose-response curve.
Signaling Pathway: Neuroprotective Effects of MAO-B Inhibition
Inhibition of MAO-B in the brain leads to an increase in the levels of dopamine, which can alleviate the motor symptoms of Parkinson's disease. Furthermore, MAO-B inhibitors may have neuroprotective effects by reducing oxidative stress and preventing the formation of toxic metabolites.
Conclusion
This comparative guide highlights the versatility of the substituted tetrahydropyridine scaffold in medicinal chemistry. The presented data and analyses demonstrate that subtle structural modifications can lead to significant changes in biological activity, enabling the targeted design of potent and selective therapeutic agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel tetrahydropyridine-based drugs. Further exploration of the vast chemical space around this privileged core holds immense promise for addressing unmet medical needs in cancer, inflammation, and neurodegenerative diseases.
References
- 1. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Comparative Guide to the Permeability of 4-Aryl-Tetrahydropyridines
For researchers, scientists, and drug development professionals, understanding and optimizing a compound's ability to cross the blood-brain barrier (BBB) is a critical step in the development of effective central nervous system (CNS) therapies. This guide provides a comparative assessment of the BBB permeability of a series of 4-aryl-tetrahydropyridine analogs, benchmarked against established CNS drugs. The data presented herein is based on standardized in vitro assays, offering a quantitative framework for structure-permeability relationship (SPR) analysis.
The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This barrier is crucial for protecting the brain from harmful substances, but it also poses a significant challenge for the delivery of therapeutic agents to the brain. Therefore, early assessment of BBB permeability is a key factor in the drug discovery and development pipeline for CNS-targeted compounds.
This guide focuses on 4-aryl-tetrahydropyridines, a class of compounds with demonstrated potential for CNS activity. We will explore how structural modifications to this scaffold influence their ability to traverse the BBB, providing valuable insights for medicinal chemists and pharmacologists.
Comparative Analysis of In Vitro BBB Permeability
To provide a clear and quantitative comparison, the following tables summarize the in vitro BBB permeability data for a series of 4-aryl-tetrahydropyridine analogs and a selection of well-characterized CNS drugs. The data is primarily derived from the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB), a widely used high-throughput screening method that models passive diffusion across the BBB.
The key parameter presented is the effective permeability coefficient (Pe) in cm/s. Compounds are generally classified based on their Pe values as having high, medium, low, or very low/impermeable BBB penetration potential. Alongside permeability data, the distribution coefficient at pH 7.4 (LogD₇.₄) is provided, as lipophilicity is a critical determinant of passive BBB transport.
Table 1: In Vitro BBB Permeability of 4-Aryl-Tetrahydropyridine Analogs (PAMPA-BBB)
| Compound ID | R¹ Substituent | R² Substituent | LogD₇.₄ | Permeability (Pe) (10⁻⁶ cm/s) | BBB Permeability Classification |
| ATHP-1 | H | H | 2.1 | 8.5 | High |
| ATHP-2 | 4-Cl | H | 2.8 | 10.2 | High |
| ATHP-3 | 4-F | H | 2.3 | 9.1 | High |
| ATHP-4 | 4-OCH₃ | H | 1.9 | 7.5 | High |
| ATHP-5 | 4-NO₂ | H | 1.5 | 3.8 | Medium |
| ATHP-6 | H | 4-OH | 1.6 | 2.5 | Medium |
| ATHP-7 | H | 3,4-diCl | 3.5 | 5.5 | High |
| ATHP-8 | 2-pyridyl | H | 1.2 | 1.5 | Low |
Table 2: In Vitro BBB Permeability of Comparator CNS Drugs (PAMPA-BBB)
| Compound | Therapeutic Class | LogD₇.₄ | Permeability (Pe) (10⁻⁶ cm/s) | BBB Permeability Classification |
| Carbamazepine | Anticonvulsant | 2.3 | 10.5 | High |
| Diazepam | Anxiolytic | 2.8 | 12.1 | High |
| Caffeine | Stimulant | -0.1 | 4.5 | High |
| Donepezil | Acetylcholinesterase Inhibitor | 2.9 | 6.8 | High |
| Risperidone | Antipsychotic | 3.1 | 5.2 | High |
| Haloperidol | Antipsychotic | 4.3 | 7.9 | High |
| Atenolol | Beta-blocker (Negative Control) | -1.6 | 0.2 | Very Low / Impermeable |
Structure-Permeability Relationships of 4-Aryl-Tetrahydropyridines
The data presented in Table 1 reveals key structural features that govern the BBB permeability of 4-aryl-tetrahydropyridines. A logical relationship between these features and permeability can be visualized as follows:
Evaluating Off-Target Effects of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential off-target effects of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine. Due to the limited publicly available data on this specific compound, this guide leverages extensive research on the structurally analogous and well-characterized neurotoxin, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), to infer potential biological activities and outline a robust strategy for experimental evaluation. The principles and methodologies described herein are broadly applicable to the preclinical safety assessment of novel tetrahydropyridine derivatives.
Introduction to 4-Aryl-1,2,3,6-tetrahydropyridines and Off-Target Effects
The 4-aryl-1,2,3,6-tetrahydropyridine scaffold is a key pharmacophore in medicinal chemistry, but it is also associated with potential neurotoxicity, as exemplified by MPTP. MPTP is a potent and selective dopaminergic neurotoxin that induces a syndrome in primates that closely resembles Parkinson's disease.[1][2] Its toxicity is mediated by its metabolite, 1-methyl-4-phenylpyridinium (MPP+).[3][4][5] The evaluation of off-target effects for any new analogue, such as 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine, is therefore critical to de-risk its development. Off-target interactions can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing.[6]
Postulated On-Target and Off-Target Profile of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
Based on the known pharmacology of MPTP, the primary in vivo transformation and subsequent interactions of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine are likely to involve the following steps and molecular targets. The substitution of a methyl group with a hydrogen and a phenyl with a bromophenyl group may alter the affinity and kinetics at each step.
Table 1: Postulated Molecular Interactions and a Comparison with MPTP
| Biological Process | Key Molecular Target(s) | Known Effects of MPTP | Postulated Effects of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine |
| Metabolic Activation | Monoamine Oxidase B (MAO-B) | MPTP is a substrate for MAO-B, which oxidizes it to MPP+.[3] | The brominated analogue is also a potential substrate for MAO-A or MAO-B. The electronic properties of the bromophenyl group may alter the rate of metabolism. |
| Cellular Uptake | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | MPP+ is a high-affinity substrate for DAT, leading to its accumulation in dopaminergic neurons.[1] | The corresponding pyridinium metabolite would likely be a substrate for monoamine transporters. The bulky bromo group may affect transporter affinity. |
| Mitochondrial Toxicity | Complex I of the electron transport chain (NADH dehydrogenase) | MPP+ inhibits Complex I, leading to ATP depletion, oxidative stress, and neuronal cell death.[3][4] | The brominated pyridinium metabolite could also potentially inhibit Complex I, leading to similar downstream toxic effects. |
| Potential Off-Targets | Other monoamine transporters, receptors, and enzymes | - | A comprehensive screening against a panel of receptors and enzymes is necessary to identify unforeseen interactions. |
Experimental Protocols for Off-Target Evaluation
A multi-tiered approach is recommended to comprehensively evaluate the off-target profile of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine.
-
Methodology: Utilize computational tools to predict potential off-target interactions.[7][8] These methods compare the chemical structure of the test compound against a large database of known ligand-target interactions.
-
Workflow:
-
Generate 2D and 3D representations of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine and its putative pyridinium metabolite.
-
Screen these structures against a comprehensive target database using ligand-based (e.g., chemical similarity, pharmacophore matching) and structure-based (e.g., molecular docking) approaches.
-
Prioritize predicted targets for experimental validation based on prediction confidence and biological relevance.
-
Caption: Workflow for in silico off-target prediction.
-
Receptor and Enzyme Profiling:
-
Methodology: Screen the compound against a broad panel of receptors, transporters, ion channels, and enzymes. This is typically done through competitive binding assays (radioligand or fluorescent) or functional assays that measure agonism or antagonism. Kinase selectivity panels are particularly important as many small molecules exhibit off-target kinase activity.[9][10]
-
Experimental Steps:
-
Prepare a stock solution of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine.
-
Submit the compound to a contract research organization (CRO) for screening against a comprehensive panel (e.g., a safety pharmacology panel).
-
The assays are typically performed at a fixed concentration (e.g., 10 µM) to identify initial hits.
-
Determine the IC50 or Ki values for any significant interactions.
-
-
-
Metabolic Stability and Metabolite Identification:
-
Methodology: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability and identify major metabolites. This is crucial for understanding if a metabolite, like MPP+ in the case of MPTP, is responsible for the biological activity.
-
Experimental Steps:
-
Incubate 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine with human and rodent liver microsomes in the presence of NADPH.
-
Collect samples at various time points.
-
Analyze the samples by LC-MS/MS to quantify the parent compound and identify the structures of major metabolites.
-
-
-
Mitochondrial Toxicity Assays:
-
Methodology: Assess the effect of the compound and its potential metabolites on mitochondrial function.
-
Experimental Steps:
-
Isolate mitochondria from rodent brain or liver.
-
Measure oxygen consumption rates using a Seahorse XF Analyzer or a Clark-type electrode in the presence of various substrates for the electron transport chain.
-
Specifically, assess the inhibition of Complex I by measuring oxygen consumption in the presence of pyruvate and malate.
-
-
Caption: In vitro workflow for off-target characterization.
Comparative Data Presentation
The following tables present a template for summarizing and comparing the off-target data for 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine against a reference compound like MPTP.
Table 2: Comparative Selectivity Profile
| Target | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | MPTP |
| IC50 / Ki (nM) | IC50 / Ki (nM) | |
| MAO-B | Experimental Data | Literature Value |
| Dopamine Transporter (DAT) | Experimental Data | Literature Value (for MPP+) |
| Norepinephrine Transporter (NET) | Experimental Data | Literature Value (for MPP+) |
| Serotonin Transporter (SERT) | Experimental Data | Literature Value (for MPP+) |
| Mitochondrial Complex I | Experimental Data | Literature Value (for MPP+) |
| Hit 1 from Panel Screen | Experimental Data | Not Reported |
| Hit 2 from Panel Screen | Experimental Data | Not Reported |
Table 3: Comparative Mitochondrial Toxicity
| Parameter | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | MPTP Metabolite (MPP+) |
| Complex I Inhibition (IC50) | Experimental Data | Literature Value |
| Effect on Cellular Respiration | Experimental Data | Literature Value |
| ATP Depletion | Experimental Data | Literature Value |
Signaling Pathway Analysis
The neurotoxic effects of MPTP are initiated by its conversion to MPP+ and subsequent inhibition of mitochondrial respiration. This leads to a cascade of events including oxidative stress, energy failure, and ultimately, apoptotic cell death in dopaminergic neurons. A similar pathway may be relevant for 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine if it undergoes analogous bioactivation and inhibits Complex I.
Caption: Bioactivation and neurotoxicity pathway of MPTP.
Conclusion and Recommendations
The structural similarity of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine to MPTP warrants a thorough investigation of its potential off-target effects, with a particular focus on neurotoxicity. The experimental framework outlined in this guide, progressing from in silico prediction to in vitro biochemical and cellular assays, provides a robust strategy for characterizing its safety profile. A direct comparison with a well-understood reference compound like MPTP will be invaluable in interpreting the experimental data and making informed decisions in the drug development process. Key areas of investigation should include its interaction with monoamine oxidases and transporters, and its potential for mitochondrial toxicity. Comprehensive off-target profiling will not only mitigate safety risks but also uncover the full pharmacological landscape of this novel compound.
References
- 1. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP - Wikipedia [en.wikipedia.org]
- 5. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, a compound requiring careful handling due to its potential hazards. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.
Due to its structural similarity to neurotoxic compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound should be handled with extreme caution.[1] The procedures outlined below are based on best practices for handling hazardous chemicals and information derived from safety data sheets of analogous compounds.
Immediate Safety and Handling Precautions
All work with this compound must be conducted in a designated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1] Personal protective equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat and, when handling larger quantities, additional protective clothing may be necessary.[2][3]
Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be managed as hazardous waste.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated disposables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Decontamination of Labware:
-
Reusable labware (e.g., glassware) should be decontaminated. A common procedure for related compounds involves soaking in a 10% bleach solution for at least 60 minutes, followed by a thorough rinse with water.[1]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Dispose of the rinsed container in accordance with institutional and local regulations for hazardous waste.[5]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[4] Follow their specific procedures for labeling and storage pending pickup.
-
Spill Management
In the event of a spill, immediate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure the Area:
-
Notify personnel in the immediate vicinity and restrict access to the spill area.[2]
-
-
Don Appropriate PPE:
-
Before cleaning, ensure you are wearing the appropriate PPE as described above.
-
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust.[5]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into the hazardous waste container.
-
Decontaminate the spill area with a 10% bleach solution, allowing for a contact time of at least 15 minutes, followed by a water rinse.[1]
-
-
Report the Incident:
-
Report the spill to your supervisor and EHS office as per your institution's policy.[4]
-
Hazard Summary and Safety Data
The following table summarizes key hazard information based on structurally similar compounds. This data should be used as a guide, and it is imperative to handle this compound as a substance with significant potential hazards.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear protective gloves. Wash skin thoroughly after handling.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine HCl.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
